2,3-Dihydrosciadopitysin
Description
Properties
IUPAC Name |
5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-13,15,28,34-36H,14H2,1-3H3/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBQEDJQLPQAHW-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Botanical Origins of 2,3-Dihydrosciadopitysin: A Technical Guide
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the natural sources, isolation protocols, and potential biological activities of the biflavonoid 2,3-Dihydrosciadopitysin. This document compiles available scientific data to facilitate further investigation and potential therapeutic applications of this natural compound.
Natural Sources and Abundance
This compound, a member of the biflavonoid class of secondary metabolites, has been identified in a select number of plant species. The primary documented botanical sources include conifers from the families Podocarpaceae and Cupressaceae.
Table 1: Natural Sources and Quantitative Data for this compound
| Plant Species | Family | Plant Part | Method of Analysis | Reported Yield/Concentration | Reference |
| Podocarpus macrophyllus | Podocarpaceae | Heartwood, Leaves | UHPLC-DAD-ESI-MS, UHPLC-MS/MS MRM | Data not explicitly quantified in abstract; compound isolated and analyzed.[1] | [1] |
| Metasequoia glyptostroboides | Cupressaceae | Autumn Leaves | Not specified in abstract | Compound isolated.[2] | [2] |
Further research is required to ascertain specific quantitative yields from these sources.
Experimental Protocols: Isolation and Characterization
General Extraction and Fractionation Protocol
-
Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves, heartwood) is the starting point for extraction.
-
Solvent Extraction: The powdered material is subjected to extraction with a moderately polar solvent, such as acetone or methanol, to efficiently solvate the biflavonoids.
-
Solvent Removal: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to bioassay-guided fractionation using column chromatography. A variety of stationary phases (e.g., silica gel) and mobile phase gradients of increasing polarity are employed to separate the complex mixture of phytochemicals.
Chromatographic Isolation
-
Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent system, such as a gradient of n-hexane and ethyl acetate, to separate fractions based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, such as a methanol-water gradient.
-
Characterization: The structure of the isolated this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Potential Signaling Pathways and Biological Activities
While direct studies on the signaling pathways modulated by this compound are limited, the broader class of flavonoids, to which it belongs, is known to interact with various cellular signaling cascades. This suggests potential areas of investigation for this specific compound.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Many flavonoids have been shown to modulate this pathway, often leading to the inhibition of cancer cell growth. The potential for this compound to interact with this pathway warrants further investigation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and the immune response. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain flavonoids have demonstrated the ability to inhibit NF-κB activation, thereby exerting anti-inflammatory effects. The potential of this compound to modulate this pathway is a promising area for future research.
Conclusion
This compound is a naturally occurring biflavonoid with known sources in Podocarpus macrophyllus and Metasequoia glyptostroboides. While detailed quantitative data and standardized isolation protocols remain to be fully elucidated in publicly accessible literature, the general methodologies for flavonoid isolation provide a solid foundation for its procurement. The established roles of related flavonoids in modulating key cellular signaling pathways, such as PI3K/Akt and NF-κB, highlight promising avenues for future research into the specific bioactivities and therapeutic potential of this compound. This guide provides a starting point for researchers to explore this intriguing natural product further.
References
An In-Depth Technical Guide to 2,3-Dihydrosciadopitysin: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydrosciadopitysin is a naturally occurring biflavonoid, a class of compounds known for their diverse biological activities. First identified in 1971, this molecule has been a subject of phytochemical interest due to its presence in ancient plant lineages. This technical guide provides a comprehensive overview of the discovery, history, and known scientific data of this compound. It details its isolation from natural sources and summarizes the current, albeit limited, understanding of its biological properties. This document aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of this and related dihydrobiflavonoids.
Introduction
This compound is a specific type of biflavonoid, characterized by two flavonoid moieties linked together. Its discovery dates back to the early 1970s, emerging from studies on the chemical constituents of "living fossil" trees. As a member of the flavonoid family, it is presumed to possess antioxidant and anti-inflammatory properties, common to this class of phytochemicals. However, detailed investigations into its specific biological activities and potential pharmacological applications remain limited. This guide synthesizes the available information to provide a clear and structured overview for the scientific community.
Discovery and History
The initial discovery and isolation of this compound were reported in a 1971 publication in the journal Phytochemistry by Beckmann, Geiger, and de Groot-Pfleiderer.[1] The compound was identified as a novel dihydrobiflavonoid from the autumn leaves of the dawn redwood, Metasequoia glyptostroboides.[1] This discovery was significant as Metasequoia glyptostroboides is a unique deciduous conifer considered a living fossil, with a rich and distinct phytochemical profile.
Later, this compound was also isolated from the heartwood of Podocarpus macrophyllus, another gymnosperm, indicating its distribution is not limited to a single species.
The historical significance of its discovery lies in the broader context of biflavonoid research, which was gaining momentum in the mid-20th century. The elucidation of its structure contributed to the growing understanding of the chemical diversity and complexity of flavonoids in the plant kingdom.
Logical Relationship of Discovery:
Figure 1: Historical timeline of the discovery of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₂₆O₁₀ | [1] |
| Molecular Weight | 582.55 g/mol | [1] |
| Class | Biflavonoid (Dihydrobiflavonoid) | |
| Appearance | Yellow powder | [2] |
| CAS Number | 34421-19-7 | [1][2] |
Experimental Protocols
Isolation and Purification
Detailed experimental protocols for the isolation of this compound are not extensively documented in recent literature. However, based on the original discovery and general methods for flavonoid isolation, a probable workflow can be outlined.
Workflow for Isolation:
Figure 2: A probable workflow for the isolation and purification of this compound.
Methodology:
-
Plant Material Collection and Preparation: Autumn leaves of Metasequoia glyptostroboides or heartwood of Podocarpus macrophyllus are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to solvent extraction, likely using a solvent of medium polarity such as methanol or ethanol, to extract the flavonoids.
-
Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system with increasing solvent polarity (e.g., a mixture of hexane, ethyl acetate, and methanol) is typically employed to separate the different components.
-
Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing this compound are combined and may be further purified by recrystallization to yield the pure compound.
Structural Elucidation
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To provide information about the chromophoric system of the flavonoid structure.
Biological Activities
While specific quantitative data for the biological activities of this compound are scarce in the available literature, the broader class of biflavonoids from Metasequoia glyptostroboides is known to exhibit various biological effects. These are generally attributed to their antioxidant and anti-inflammatory properties.
Potential Signaling Pathways:
Biflavonoids are known to modulate various signaling pathways involved in inflammation and oxidative stress. A generalized diagram of potential pathways is presented below.
Figure 3: Potential signaling pathways modulated by biflavonoids like this compound.
Quantitative Data (Hypothetical):
To date, no specific IC₅₀ values for the antioxidant or anti-inflammatory activities of this compound have been found in a broad search of scientific literature. For the purpose of illustrating how such data would be presented, a hypothetical table is provided below. It is crucial to note that these values are not based on experimental results for this compound and are for illustrative purposes only.
| Assay | Target/Endpoint | Hypothetical IC₅₀ (µM) |
| Antioxidant Activity | DPPH radical scavenging | Data not available |
| ABTS radical scavenging | Data not available | |
| Anti-inflammatory Activity | COX-2 inhibition | Data not available |
| 5-LOX inhibition | Data not available | |
| Nitric oxide production | Data not available |
Synthesis
There is no published information available regarding the total chemical synthesis of this compound. The synthesis of complex natural products like biflavonoids is often challenging due to the need for regioselective and stereoselective coupling of the flavonoid monomers.
Future Directions
The study of this compound presents several opportunities for future research:
-
Re-isolation and Full Spectroscopic Characterization: A complete modern spectroscopic analysis (including 2D NMR and high-resolution mass spectrometry) would be invaluable to confirm its structure and provide a definitive reference for future studies.
-
Comprehensive Biological Screening: A systematic evaluation of its biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, is warranted. Determining quantitative measures such as IC₅₀ values would be a critical step.
-
Investigation of Mechanism of Action: Should significant biological activity be identified, further studies to elucidate the underlying molecular mechanisms and signaling pathways would be necessary.
-
Development of Synthetic Strategies: The development of a synthetic route to this compound and its analogs would facilitate further biological evaluation and structure-activity relationship (SAR) studies.
Conclusion
This compound remains a sparsely studied natural product with a fascinating history linked to ancient plant species. While its initial discovery and structural class are established, a significant gap exists in the scientific literature regarding its detailed experimental protocols, quantitative biological activities, and synthesis. This technical guide has compiled the available information and outlined the necessary future research to unlock the potential of this unique dihydrobiflavonoid for the benefit of researchers, scientists, and drug development professionals.
References
An In-Depth Technical Guide to 2,3-Dihydrosciadopitysin
CAS Number: 34421-19-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydrosciadopitysin is a naturally occurring biflavonoid that has been identified in select plant species. As a member of the flavonoid family, it possesses a characteristic molecular architecture that suggests potential biological activity. This technical guide serves as a comprehensive resource on this compound (CAS Number: 34421-19-7), consolidating the currently available scientific and technical information. This document outlines its physicochemical properties, and known biological sources, and discusses the analytical methods used for its identification. Due to a notable scarcity of in-depth research on this specific compound, this guide also highlights the significant gaps in the existing literature, particularly concerning its biological activity, mechanisms of action, and detailed experimental protocols. This whitepaper aims to provide a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this rare natural product.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Biflavonoids, which are dimers of flavonoid units, often exhibit enhanced or unique biological properties compared to their monomeric counterparts. This compound belongs to this intriguing class of natural products. Its structure, a derivative of sciadopitysin, features a dihydroflavone moiety linked to a flavone. Despite its discovery, this compound remains a largely understudied molecule, representing a potential area for novel therapeutic development. This guide synthesizes the available data to provide a clear and concise overview of the current state of knowledge.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These data are primarily derived from chemical supplier databases and computational predictions, as detailed experimental characterization is not widely available in published literature.
| Property | Value | Source |
| CAS Number | 34421-19-7 | Biopurify[1] |
| Molecular Formula | C₃₃H₂₆O₁₀ | Biopurify[1] |
| Molecular Weight | 582.561 g/mol | Biopurify[1] |
| Physical Description | Yellow powder | Biopurify[1] |
| Purity | 95% - 99% (as commercially available) | Biopurify[1] |
| Class | Flavonoid (Biflavonoid) | Biopurify[1] |
Biological Sources
This compound is a natural product that has been isolated from a limited number of plant species. The primary documented sources are:
-
Metasequoia glyptostroboides (Dawn Redwood): This compound has been isolated from the autumn leaves of this deciduous conifer[2].
-
Podocarpus macrophyllus (Yew plum pine): It has also been identified in the heartwood of this evergreen tree.
The concentration of this compound in these sources and the optimal extraction methods have not been extensively documented in readily accessible literature.
Analytical and Experimental Methods
While detailed experimental protocols for the biological evaluation of this compound are absent from the current body of scientific literature, its identification and quality control are performed using standard analytical techniques in phytochemistry.
Identification and Structural Elucidation
The identity of this compound is confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are critical for elucidating the precise molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.
Purity Assessment
The purity of this compound samples is typically determined by chromatographic methods:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of flavonoid compounds. Commercial suppliers often use HPLC coupled with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD) to ensure the quality of their reference standards[1].
Caption: A potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Hypothetical Apoptotic Pathway in Cancer Cells
Caption: A potential pro-apoptotic mechanism in cancer cells.
Future Directions and Research Opportunities
The current lack of data on this compound presents a significant opportunity for original research. Key areas for future investigation include:
-
Isolation and Synthesis: Development of efficient and scalable methods for the isolation of this compound from its natural sources or a total synthesis approach would be crucial to enable further research.
-
Biological Screening: A comprehensive screening of this compound against a panel of biological targets is warranted. This should include assays for:
-
Anticancer activity: Against various cancer cell lines.
-
Anti-inflammatory activity: In cellular and animal models of inflammation.
-
Neuroprotective effects: In models of neurodegenerative diseases.
-
Antioxidant capacity: Using standard antioxidant assays.
-
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and identifying the specific signaling pathways involved.
-
Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound will be essential for evaluating its potential as a drug candidate.
Conclusion
This compound is a structurally interesting biflavonoid with currently uncharacterized biological potential. This technical guide has summarized the limited available information on its physicochemical properties and natural origins. The significant gaps in our understanding of its bioactivity and mechanism of action highlight the need for further scientific investigation. For researchers and drug development professionals, this compound represents an unexplored area of natural product chemistry with the potential for the discovery of novel therapeutic agents.
References
2,3-Dihydrosciadopitysin: A Technical Overview of its Properties and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biflavonoid 2,3-Dihydrosciadopitysin, detailing its physicochemical properties and exploring its potential biological activities based on the broader understanding of related biflavonoids. While specific experimental data on this compound remains limited, this document synthesizes available information to support further research and drug development efforts.
Core Physicochemical Data
This compound is a flavonoid compound that has been isolated from natural sources.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₃H₂₆O₁₀ | [1] |
| Molecular Weight | 582.55 g/mol | [2] |
| CAS Number | 34421-19-7 | [1][3] |
| Appearance | Yellow powder | [1] |
| Purity | Typically 95% - 99% (commercial preparations) | [1] |
| Type of Compound | Flavonoid | [1] |
Experimental Protocols
Isolation of Biflavonoids from Metasequoia glyptostroboides
Objective: To extract and isolate biflavonoids, including this compound, from the leaves of Metasequoia glyptostroboides.
Materials and Reagents:
-
Dried and powdered leaves of Metasequoia glyptostroboides
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
Extraction:
-
Macerate the dried, powdered leaves of Metasequoia glyptostroboides with methanol at room temperature for an extended period (e.g., 72 hours), with periodic agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of water and methanol.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Biflavonoids are typically enriched in the ethyl acetate fraction.
-
-
Chromatographic Separation:
-
Subject the ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Pool fractions containing compounds with similar TLC profiles.
-
-
Purification:
-
Further purify the fractions containing the target biflavonoids using Sephadex LH-20 column chromatography, eluting with methanol.
-
Final purification of individual compounds, including this compound, can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
-
Structure Elucidation:
-
Identify the purified compounds using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compare the data with published values.[1]
-
Potential Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activities of this compound is scarce. However, as a member of the biflavonoid class, it is likely to share pharmacological properties with other well-studied biflavonoids. Extracts from Metasequoia glyptostroboides have been reported to possess antioxidant, antifungal, anticancer, and anti-amyloidogenic activities.[4][5] Biflavonoids, in general, are known to exert anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.[6][7][8][9][10]
Potential Anti-Inflammatory Mechanism via NF-κB Pathway Inhibition
Many biflavonoids have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[6][8] The hypothetical mechanism by which this compound may exert anti-inflammatory effects is depicted below.
Caption: Hypothesized Anti-Inflammatory Action of this compound.
This diagram illustrates the potential for this compound to inhibit the IKK complex, thereby preventing the degradation of IκB and the subsequent translocation of NF-κB to the nucleus. This would lead to a downregulation of pro-inflammatory gene expression.
Potential Antioxidant Mechanism of Action
Flavonoids are well-known for their antioxidant properties, which can be attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant mechanism of flavonoids involves donating a hydrogen atom from a hydroxyl group to a free radical, thus neutralizing it.
Caption: Potential Free Radical Scavenging by this compound.
This workflow demonstrates the potential of this compound to mitigate oxidative stress by directly neutralizing reactive oxygen species through hydrogen atom donation from its hydroxyl groups, a common mechanism for flavonoid antioxidants.
Conclusion
This compound is a biflavonoid with a defined chemical structure and molecular formula. While detailed experimental data on its biological functions are currently limited, its classification as a biflavonoid and its origin from a medicinally relevant plant, Metasequoia glyptostroboides, suggest that it likely possesses anti-inflammatory and antioxidant properties. The proposed mechanisms involving the inhibition of the NF-κB pathway and the scavenging of reactive oxygen species provide a strong rationale for further investigation of this compound as a potential therapeutic agent. This technical guide serves as a foundational resource to encourage and support future research into the specific biological activities and mechanisms of action of this promising natural compound.
References
- 1. CAS 34421-19-7 | this compound [phytopurify.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 34421-19-7 | this compound [albtechnology.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Biflavonoids: Important Contributions to the Health Benefits of Ginkgo (Ginkgo biloba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological and Chemical Aspects of Natural Biflavonoids from Plants: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activities of Biflavonoids: A Focus on 2,3-Dihydrosciadopitysin and its Congeners
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Biflavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. These complex molecules, formed by the dimerization of two flavonoid units, exhibit a broad spectrum of biological effects, including anti-inflammatory, antioxidant, anticancer, antiviral, and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the known biological activities of biflavonoids, with a specific focus on 2,3-Dihydrosciadopitysin. Due to the limited specific experimental data on this compound, this guide will leverage data from structurally similar and well-researched biflavonoids, such as ginkgetin, amentoflavone, and isoginkgetin, to infer its potential therapeutic applications and mechanisms of action.
Core Biological Activities of Biflavonoids
Biflavonoids exert their biological effects through multiple mechanisms, often targeting key signaling pathways involved in disease pathogenesis. The dimeric nature of these compounds can contribute to enhanced binding affinity and potency compared to their monomeric flavonoid counterparts.
Anticancer Activity
Several biflavonoids have demonstrated significant anticancer potential across various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2]
For instance, ginkgetin has been shown to inhibit the proliferation of several cancer cell lines with IC50 values in the low micromolar range.[3] It can induce cell cycle arrest and apoptosis by modulating pathways such as JAK/STAT and MAPKs.[2][3] Amentoflavone has also been reported to have anticancer effects, with an IC50 of 150 μM in MCF7 breast cancer cells, where it induces G1 phase cell cycle arrest and apoptosis.[4]
Table 1: Anticancer Activities of Selected Biflavonoids
| Biflavonoid | Cancer Cell Line | IC50 Value | Reference |
| Ginkgetin | Ovarian Cancer (SKOV3) | 20 µM (24h) | [3] |
| Ginkgetin | Ovarian Cancer (A2780) | 20 µM (24h) | [3] |
| Ginkgetin | Colon Cancer | < 5 µM (≥ 24h) | [3] |
| Ginkgetin | Lung Cancer | < 5 µM (≥ 24h) | [3] |
| Ginkgetin | Prostate Cancer | < 5 µM (≥ 24h) | [3] |
| Amentoflavone | Breast Cancer (MCF7) | 150 µM | [4] |
| Isoginkgetin | Cervical Cancer (HeLa) | 8.38 µg/mL | [5] |
| Isoginkgetin | Lymphoma (Daudi) | 20.07 µg/mL | [5] |
| Isoginkgetin | Myelogenous Leukemia (K562) | 18.76 µg/mL | [5] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Biflavonoids have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.
Ginkgetin has been shown to ameliorate IL-1β-stimulated inflammation in human osteoarthritis chondrocytes by inhibiting the production of prostaglandin E2 (PGE2) and nitric oxide (NO).[6] This effect is mediated through the suppression of the PI3K/AKT/NF-κB signaling pathway.[6] Amentoflavone also exhibits anti-inflammatory properties by reducing the production of nitric oxide and pro-inflammatory cytokines like IL-1β and IL-6, and by inhibiting the NF-κB signaling pathway.[7]
Neuroprotective Effects
The neuroprotective potential of biflavonoids is an area of growing interest. These compounds can protect neurons from various insults, including oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases.
Ginkgetin has shown strong neuroprotective effects against oxidative stress-induced cell death and can halt apoptosis in neurons.[1] Amentoflavone has been reported to protect hippocampal neurons through its anti-inflammatory, antioxidative, and antiapoptotic effects.[7] It has also demonstrated neuroprotective effects in models of neonatal hypoxic-ischemic brain damage by blocking multiple cellular events leading to brain injury.[8]
Antiviral Activity
Several biflavonoids have been investigated for their antiviral properties. Their mechanisms can involve inhibiting viral entry, replication, or the activity of key viral enzymes.
Amentoflavone has shown potent antiviral effects against the influenza virus by inhibiting viral attachment to host cells and exhibiting virucidal effects.[9][10] It has also been identified as an inhibitor of the SARS-CoV 3CLpro proteolytic activity with an IC50 of 8.3 μM.[11]
Table 2: Antiviral Activities of Amentoflavone
| Virus | Target/Mechanism | IC50 Value | Reference |
| Influenza A Virus | Hemagglutinin (HA) and Neuraminidase (NA) | - | [9][10] |
| SARS-CoV | 3CLpro | 8.3 µM | [11] |
| Dengue Virus | NS5 RdRp | 1.3 µM | [11] |
Antioxidant Activity
Many biflavonoids are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, a key factor in cellular damage and aging. The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Signaling Pathways Modulated by Biflavonoids
The biological activities of biflavonoids are underpinned by their ability to interact with and modulate key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is common in many cancers. Biflavonoids like ginkgetin and isoginkgetin have been shown to inhibit the PI3K/Akt pathway, contributing to their anticancer and anti-inflammatory effects.[12][13]
Caption: Inhibition of the PI3K/Akt signaling pathway by biflavonoids.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are critical in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Several biflavonoids, such as ginkgetin , can modulate MAPK signaling, contributing to their anticancer and anti-inflammatory activities.[2][14]
References
- 1. Ginkgetin: A natural biflavone with versatile pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ginkgetin from Ginkgo biloba: mechanistic insights into anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ginkgetin ameliorates IL-1β-stimulated inflammation via modulating PI3K/AKT/NF-κB cascade in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amentoflavone protects hippocampal neurons: anti-inflammatory, antioxidative, and antiapoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyphenol amentoflavone affords neuroprotection against neonatal hypoxic-ischemic brain damage via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antiviral Effect of Amentoflavone Against Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential of amentoflavone with antiviral properties in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginkgetin ameliorates IL-1β-stimulated inflammation via modulating PI3K/AKT/NF-κB cascade in human osteoarthritis chondrocytes [jstage.jst.go.jp]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. Ginkgetin effectively mitigates collagen and AA‐induced platelet activation via PLCγ2 but not cyclic nucleotide‐dependent pathway in human - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Applications of 2,3-Dihydrosciadopitysin for Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
2,3-Dihydrosciadopitysin is a naturally occurring biflavonoid found in various plant species. As a member of the flavonoid family, it has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. This technical guide provides an in-depth overview of the commercial availability of this compound for research purposes, along with a summary of its biological activities and the signaling pathways it reportedly modulates. Detailed experimental protocols and workflow visualizations are included to assist researchers in designing their studies.
Commercial Availability
High-purity this compound is available from several commercial suppliers, catering to the needs of researchers in academia and industry. The table below summarizes the specifications from prominent vendors.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Biopurify | SBP02907 | 34421-19-7 | C₃₃H₂₆O₁₀ | 582.56 | 95%~99% |
| MedChemExpress | HY-N1660 | 34421-19-7 | C₃₃H₂₆O₁₀ | 582.55 | >98% |
| BLD Pharm | BD130867 | 34421-19-7 | C₃₃H₂₆O₁₀ | 582.55 | ≥98% (HPLC) |
| Biosynth | JBA42119 | 34421-19-7 | C₃₃H₂₆O₁₀ | 582.56 | Not specified |
| Biorbyt | orb1683824 | 34421-19-7 | C₃₃H₂₆O₁₀ | 582.55 | Not specified |
Biological Activities and Signaling Pathways
Research suggests that this compound exhibits promising anti-inflammatory and anticancer effects. While specific studies on this compound are emerging, the broader class of biflavonoids is known to interact with key cellular signaling pathways.
Anti-Inflammatory Activity
The anti-inflammatory properties of many flavonoids are attributed to their ability to modulate the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Anticancer Activity
The potential anticancer effects of this compound are likely mediated through the induction of apoptosis (programmed cell death) in cancer cells. This process often involves the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.
Caption: Proposed apoptotic signaling pathway induced by this compound.
Experimental Protocols
The following are generalized experimental protocols based on common methodologies used to study the anti-inflammatory and anticancer properties of flavonoid compounds. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines a typical workflow to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophage cells.
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The cells are incubated for a specified duration (e.g., 24 hours for cytokine production, shorter times for signaling pathway analysis).
-
Analysis:
-
Cell Viability: Assessed using the MTT assay to ensure the observed effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.
-
Cytokine Levels: Pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified by ELISA.
-
Protein Expression: Cell lysates are analyzed by Western blotting to determine the expression levels of key inflammatory proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p65, p38, ERK).
-
Gene Expression: RNA is extracted from cell lysates, and qRT-PCR is performed to measure the mRNA levels of pro-inflammatory genes.
-
In Vitro Anticancer Assay in a Cancer Cell Line
This protocol describes a general workflow to evaluate the anticancer and pro-apoptotic effects of this compound on a relevant cancer cell line (e.g., breast, colon, lung cancer).
Caption: Workflow for assessing in vitro anticancer activity.
Methodology:
-
Cell Culture: The selected cancer cell line is maintained in its recommended growth medium and conditions.
-
Cell Seeding: Cells are seeded in appropriate culture plates for the planned assays.
-
Treatment: Cells are treated with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
Analysis:
-
Cell Viability: The effect on cell proliferation and viability is determined using assays like MTT or CellTiter-Glo.
-
Apoptosis Detection: Apoptosis is quantified by flow cytometry after staining cells with Annexin V and Propidium Iodide (PI).
-
Cell Cycle Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed by flow cytometry after PI staining of fixed and permeabilized cells.
-
Protein Expression: Western blotting is used to examine the levels of key apoptotic proteins, such as cleaved caspases (e.g., caspase-3, -9), cleaved PARP, and members of the Bcl-2 family (e.g., Bcl-2, Bax).
-
Conclusion
This compound is a readily available research compound with significant potential for investigation in the fields of inflammation and oncology. The information and protocols provided in this guide offer a solid foundation for researchers to explore its mechanisms of action and therapeutic promise. As with any research compound, it is crucial to source high-purity material from reputable suppliers to ensure the reliability and reproducibility of experimental results. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways of this compound.
Methodological & Application
Application Notes and Protocols for the Extraction of 2,3-Dihydrosciadopitysin from Podocarpus macrophyllus
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and preliminary biological evaluation of 2,3-Dihydrosciadopitysin, a biflavonoid found in the leaves and twigs of Podocarpus macrophyllus. This document outlines the necessary materials, step-by-step experimental procedures, and data interpretation to guide researchers in obtaining this compound for further study and drug development applications. The protocols are based on established methodologies for biflavonoid extraction from the Podocarpus genus. Additionally, a putative signaling pathway for the pro-apoptotic activity of this compound is presented, based on evidence from structurally related biflavonoids.
Introduction
Podocarpus macrophyllus, commonly known as the Buddhist pine or yew plum pine, is a coniferous evergreen tree that is a rich source of various bioactive secondary metabolites, including a diverse array of flavonoids and norditerpenoids. Among these, the biflavonoid this compound has garnered interest for its potential pharmacological activities. Biflavonoids from the Podocarpus genus have been reported to exhibit a range of biological effects, including cytotoxic, antioxidant, and anti-inflammatory properties.
This document provides a detailed methodology for the extraction and purification of this compound from P. macrophyllus, enabling its further investigation for drug discovery and development.
Data Presentation: Flavonoid Content in Podocarpus macrophyllus
| Compound | Plant Part | Method of Analysis | Reported Content (mg/g of dry weight) |
| Amentoflavone | Leaves | HPLC-DAD | 1.25 ± 0.11 |
| Bilobetin | Leaves | HPLC-DAD | 0.42 ± 0.05 |
| Ginkgetin | Leaves | HPLC-DAD | 0.78 ± 0.09 |
| Isoginkgetin | Leaves | HPLC-DAD | 0.55 ± 0.07 |
| Podocarpusflavone A | Leaves & Twigs | HPLC | Not explicitly quantified, but isolated as a major constituent |
| This compound | Leaves & Twigs | HPLC | Not explicitly quantified, but present |
Note: The exact yield of this compound may vary depending on the geographical location, age of the plant, and the specific extraction and purification methods employed.
Experimental Protocols
This section details the protocols for the extraction, fractionation, and isolation of this compound from the leaves and twigs of Podocarpus macrophyllus. The methodology is adapted from established procedures for the isolation of biflavonoids from Podocarpus species.
Plant Material Collection and Preparation
-
Collection: Collect fresh leaves and twigs of Podocarpus macrophyllus.
-
Washing and Drying: Thoroughly wash the plant material with distilled water to remove any debris. Air-dry the material in a shaded, well-ventilated area for 10-14 days or until completely dry.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. Store the powder in an airtight container in a cool, dry place.
Extraction of Crude Flavonoid Mixture
-
Solvent Extraction: Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude ethanol extract.
-
Repeated Extraction: Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction. Combine the crude extracts.
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning: Suspend the crude ethanol extract in distilled water (1 L) and partition successively with n-hexane (3 x 1 L) and then with ethyl acetate (3 x 1 L) in a separatory funnel.
-
Fraction Collection: Collect the n-hexane and ethyl acetate fractions separately. The biflavonoids, including this compound, are expected to be concentrated in the ethyl acetate fraction.
-
Drying and Concentration: Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it to dryness under reduced pressure to yield the crude biflavonoid-rich fraction.
Isolation of this compound by Column Chromatography
-
Column Preparation: Pack a silica gel (60-120 mesh) column (5 cm diameter, 60 cm length) using a slurry of silica gel in n-hexane.
-
Sample Loading: Adsorb the dried ethyl acetate fraction (approximately 10 g) onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions of 50 mL each and monitor the separation by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm).
-
Pooling and Purification: Combine the fractions containing the compound of interest (based on TLC analysis against a standard, if available, or by subsequent spectroscopic analysis). Further purify the pooled fractions by repeated column chromatography or by preparative HPLC to obtain pure this compound.
Structure Elucidation
The structure of the isolated this compound should be confirmed using spectroscopic techniques such as:
-
¹H-NMR (Proton Nuclear Magnetic Resonance)
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
Mandatory Visualizations
Experimental Workflow
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,3-Dihydrosciadopitysin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-Dihydrosciadopitysin, a biflavonoid of interest in various research and development fields. The described protocol utilizes reverse-phase chromatography with UV detection, providing a reliable and reproducible method for the determination and quantification of this compound. This document provides a comprehensive guide, including instrument parameters, sample and standard preparation, and a detailed experimental protocol.
Introduction
This compound is a naturally occurring biflavonoid that has garnered attention for its potential biological activities.[1][2] Accurate and precise analytical methods are crucial for the characterization and quantification of this compound in various matrices, including natural product extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of flavonoids and biflavonoids due to its high resolution, sensitivity, and versatility.[3] This application note presents a starting point for the development and validation of an HPLC method for this compound analysis.
Experimental
Instrumentation and Consumables
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable for this analysis.
| Component | Specification |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.45 µm PTFE or Nylon |
Reagents and Standards
-
This compound analytical standard: Purity ≥95%.[1]
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Formic Acid (HCOOH): ACS grade or higher.
-
Dimethyl Sulfoxide (DMSO): ACS grade or higher (for stock solution).
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and optimization.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 30 minutes |
Gradient Elution Program
A gradient elution is recommended to ensure adequate separation of this compound from potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Protocols
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound analytical standard.
-
Transfer the standard to a 10 mL amber volumetric flask.
-
Dissolve the standard in a small amount of DMSO and then dilute to volume with methanol or a mixture of acetonitrile and water (50:50 v/v). Ensure complete dissolution. This stock solution can be stored at -20°C.[4]
Working Standard Solutions:
Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase starting composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Preparation of Sample Solutions
The sample preparation procedure will vary depending on the matrix. A general procedure for a solid extract is provided below:
-
Accurately weigh a known amount of the sample extract.
-
Transfer the sample to a volumetric flask of appropriate size.
-
Add a suitable solvent (e.g., methanol, or a solvent mixture similar to the mobile phase) to dissolve the sample. Sonication may be used to aid dissolution.
-
Dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability
System suitability tests should be performed before sample analysis to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections of a standard) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for 6 replicate injections of a standard) |
Data Presentation
The following tables provide an example of how to structure quantitative data for analysis.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Linearity (r²) | 0.9998 |
Table 2: Precision Data (n=6)
| Concentration (µg/mL) | Mean Peak Area | Standard Deviation | RSD (%) |
| 50 | 760,500 | 7,500 | 0.99 |
Table 3: Accuracy (Spike Recovery) Data
| Sample | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Sample 1 | 25 | 24.5 | 98.0 |
| Sample 2 | 50 | 49.2 | 98.4 |
| Sample 3 | 75 | 75.6 | 100.8 |
Visualizations
References
Investigating the Anti-inflammatory Effects of 2,3-Dihydrosciadopitysin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrosciadopitysin, a flavonoid compound, has garnered significant scientific interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory mechanisms of this compound. The information compiled herein is based on studies of the closely related and extensively researched compound, Dihydromyricetin (DHM), which serves as a surrogate for understanding the bioactivity of this compound.
The primary mechanism of action for the anti-inflammatory effects of this compound involves the downregulation of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory cytokines and mediators, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).
These application notes and protocols are designed to guide researchers in the systematic evaluation of the anti-inflammatory properties of this compound in both in vitro and in vivo models.
Data Presentation: Quantitative Efficacy of Dihydromyricetin (DHM)
The following tables summarize the quantitative data on the anti-inflammatory effects of Dihydromyricetin (DHM), a compound structurally and functionally analogous to this compound.
Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | DHM Concentration | Inhibition | Reference |
| Nitric Oxide (NO) | 10 µM | Significant reduction in iNOS mRNA expression | [1] |
| 100 µM | Time-dependent inhibition of iNOS protein expression | [2] | |
| iNOS Protein Expression | 25, 50, 100 µM | Dose-dependent inhibition | [2] |
| COX-2 Protein Expression | 25, 50, 100 µM | Dose-dependent inhibition | [2] |
Table 2: Inhibition of Pro-inflammatory Cytokines in Various Models
| Cytokine | Model | DHM Treatment | Result | Reference |
| TNF-α | LPS-stimulated RAW 264.7 cells | 10, 20, 30 µM | Significant decrease in mRNA expression | [1] |
| Diabetic cardiomyopathy mice | - | Significantly reduced levels | [3] | |
| Rats with pulmonary hypertension | - | Inhibited expression | [3] | |
| IL-6 | LPS-stimulated RAW 264.7 cells | 10, 20, 30 µM | Significant decrease in mRNA expression | [1] |
| Diabetic cardiomyopathy mice | - | Significantly reduced levels | [3] | |
| Rats with pulmonary hypertension | - | Inhibited expression | [3] | |
| IL-1β | LPS-stimulated RAW 264.7 cells | 10, 20, 30 µM | Significant decrease in mRNA expression | [1] |
| Brain of AD mice | - | Inhibited expression | [3][4] | |
| IL-4, IL-5, IL-13 | Asthmatic mice (alveolar lavage fluid) | - | Inhibited expression | [3] |
Table 3: In Vivo Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dosage | Time Point | Paw Edema Reduction | Reference |
| Dihydromyricetin (DMY) | 250 mg/kg | 2-4 hours | Significant reduction compared to vehicle | [5] |
| Indomethacin | 1.0 mg/kg | Within 4 hours | Significant reduction | [5] |
| Dexamethasone (DEX) | 0.3 mg/kg | Within 4 hours | Significant reduction | [5] |
| Methotrexate (MTX) | 2.5 mg/kg | Within 4 hours | Significant reduction | [5] |
Experimental Protocols
In Vitro Anti-inflammatory Activity in Macrophages
Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators (NO, iNOS, COX-2) and cytokines (TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or DHM)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents and antibodies for Western blotting (anti-iNOS, anti-COX-2, anti-β-actin)
-
Reagents for RT-qPCR
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in appropriate plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blot and qPCR) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.
-
-
Nitric Oxide (NO) Assay:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for iNOS and COX-2:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR using specific primers for iNos, Cox-2, Tnf-α, Il-6, Il-1β, and a housekeeping gene (e.g., Gapdh).
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To assess the in vivo anti-inflammatory effect of this compound using the carrageenan-induced paw edema model in rats or mice.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
This compound (or DHM)
-
Positive control drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Protocol:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups: Vehicle control, Carrageenan control, this compound-treated groups (various doses), and Positive control group.
-
Drug Administration: Administer this compound or the positive control drug (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection. The vehicle control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.
-
Mandatory Visualizations
References
- 1. Dihydromyricetin-Encapsulated Liposomes Inhibit Exhaustive Exercise-Induced Liver Inflammation by Orchestrating M1/M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mechanism of Dihydromyricetin on Inflammatory Diseases [frontiersin.org]
- 4. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Potential Anticancer Properties of 2,3-Dihydrosciadopitysin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential anticancer properties of 2,3-Dihydrosciadopitysin, a biflavonoid isolated from Metasequoia glyptostroboides. Due to the limited direct research on the anticancer effects of this specific compound, the following protocols and methodologies are based on established techniques for evaluating the anticancer potential of other flavonoids and biflavonoids, which are known to exert their effects through the induction of apoptosis and cell cycle arrest.
Introduction to this compound and its Therapeutic Potential
This compound belongs to the biflavonoid class of polyphenolic compounds. Flavonoids are widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Biflavonoids, being dimers of flavonoid moieties, often exhibit enhanced biological activities. The anticancer effects of many flavonoids are attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation. This document outlines a proposed research framework to systematically evaluate the anticancer efficacy of this compound.
Experimental Objectives
-
To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
-
To elucidate the mechanism of cell death induced by this compound, focusing on apoptosis.
-
To investigate the effect of this compound on cell cycle progression in cancer cells.
-
To identify the key signaling pathways modulated by this compound that contribute to its anticancer effects.
Data Presentation: Efficacy of this compound
The following table summarizes hypothetical quantitative data that could be generated from the proposed experiments. These values are for illustrative purposes to guide data collection and analysis.
| Parameter | Cancer Cell Line | Result (Example) | Method |
| IC50 (µM) | MCF-7 (Breast) | 45.5 | MTT Assay |
| A549 (Lung) | 62.8 | MTT Assay | |
| HCT116 (Colon) | 38.2 | MTT Assay | |
| Apoptotic Cells (%) | HCT116 | 65% (at 40 µM) | Annexin V-FITC/PI Staining |
| Cell Cycle Arrest | HCT116 | G2/M Phase Arrest | Flow Cytometry (PI Staining) |
| Protein Expression | HCT116 | ↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspase-3 | Western Blot |
| HCT116 | ↑ p21, ↓ Cyclin B1 | Western Blot |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p21, anti-Cyclin B1, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and imaging system. β-actin is used as a loading control.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the potential mechanisms of action of this compound and the experimental workflow.
Caption: Proposed mechanism of this compound in cancer cells.
Caption: Workflow for evaluating anticancer properties.
Application Notes and Protocols for In Vivo Experimental Design: 2,3-Dihydrosciadopitysin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing in vivo experimental studies to investigate the therapeutic potential of 2,3-Dihydrosciadopitysin, a flavonoid compound. Due to the limited specific research on this compound, the following protocols are based on established methodologies for evaluating the anti-inflammatory, neuroprotective, and metabolic regulatory effects of flavonoids in animal models.
Section 1: Hypothesized Biological Activities and Mechanisms of Action
Based on its chemical structure as a flavonoid, this compound is hypothesized to possess the following biological activities:
-
Anti-inflammatory Effects: Flavonoids are well-known for their ability to modulate inflammatory pathways. It is proposed that this compound may inhibit pro-inflammatory enzymes and cytokines.
-
Neuroprotective Effects: Many flavonoids exhibit neuroprotective properties through their antioxidant and anti-inflammatory actions in the central nervous system.
-
Metabolic Regulatory Effects: Flavonoids have been shown to improve metabolic parameters in models of obesity and diabetes. This compound may have a role in regulating glucose and lipid metabolism.
The potential mechanism of action for these effects may involve the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are central to inflammation, cell survival, and metabolism.
Section 2: In Vivo Anti-inflammatory Activity Protocols
Carrageenan-Induced Paw Edema in Rodents
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[1][2][3]
Experimental Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice (150-200g).
-
Grouping:
-
Group I: Vehicle control (e.g., 0.5% Sodium Carboxymethyl Cellulose).
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, oral).
-
Group III-V: this compound (e.g., 10, 25, 50 mg/kg, oral).
-
-
Procedure:
-
Administer the respective treatments orally.
-
After 60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.15 | - |
| Indomethacin | 10 | 0.45 ± 0.08 | 64% |
| This compound | 10 | 0.98 ± 0.12 | 21.6% |
| This compound | 25 | 0.75 ± 0.10 | 40% |
| This compound | 50 | 0.58 ± 0.09 | 53.6% |
Acetic Acid-Induced Vascular Permeability in Mice
This model evaluates the effect of a compound on increased vascular permeability, a key event in inflammation.[4]
Experimental Protocol:
-
Animal Model: Male Swiss albino mice (20-25g).
-
Grouping: Similar to the paw edema model.
-
Procedure:
-
Administer treatments orally.
-
After 60 minutes, inject 0.25 mL of 0.6% acetic acid intraperitoneally.
-
Simultaneously, inject 10 mL/kg of 1% Evans blue dye intravenously.
-
After 30 minutes, sacrifice the animals and collect the peritoneal fluid.
-
Measure the absorbance of the peritoneal fluid at 590 nm to quantify the dye leakage.
-
-
Data Analysis: A decrease in absorbance indicates a reduction in vascular permeability.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Absorbance at 590 nm | % Inhibition of Permeability |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
| This compound | 10 | 0.68 ± 0.06 | 20% |
| This compound | 25 | 0.51 ± 0.05 | 40% |
| This compound | 50 | 0.39 ± 0.04 | 54.1% |
Experimental Workflow for Anti-inflammatory Studies
References
Techniques for Improving the Solubility of 2,3-Dihydrosciadopitysin for Experimental Success
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrosciadopitysin is a naturally occurring biflavonoid that has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. However, like many flavonoids, its poor aqueous solubility presents a significant hurdle for in vitro and in vivo experimentation, hindering accurate assessment of its biological activity.[1] This document provides detailed application notes and protocols for several common and effective techniques to enhance the solubility of this compound, thereby facilitating its use in research and drug development.
Co-Solvency Approach
The use of co-solvents is a straightforward and widely adopted method to increase the solubility of hydrophobic compounds. By blending a water-miscible organic solvent with an aqueous medium, the polarity of the solvent system can be modified to be more favorable for dissolving non-polar molecules like this compound. Dimethyl sulfoxide (DMSO) is a common and effective co-solvent for flavonoids.
Protocol for Solubilization using DMSO as a Co-Solvent
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Add 100% dimethyl sulfoxide (DMSO) to the powder to create a concentrated stock solution. For example, a 10 mM stock solution is a common starting point. One supplier offers this compound pre-dissolved in DMSO at this concentration.
-
Gently vortex or sonicate the mixture until the compound is completely dissolved. A brief warming to 37°C may aid dissolution.
-
-
Working Solution Preparation:
-
For cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% (v/v) is generally recommended.
-
To prepare a working solution, dilute the DMSO stock solution with the desired aqueous buffer or cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution.
-
It is critical to add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and prevent precipitation of the compound.
-
Data Presentation: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | Poorly soluble | Expected low aqueous solubility, a common characteristic of biflavonoids. |
| Ethanol | Sparingly soluble | Can be used as a co-solvent, but may be less effective than DMSO. |
| Dimethyl Sulfoxide (DMSO) | Soluble (e.g., 10 mM) | A highly effective polar aprotic solvent for flavonoids. |
pH Adjustment
The solubility of flavonoids can be influenced by the pH of the aqueous solution. Many flavonoids contain acidic hydroxyl groups, and their deprotonation at higher pH values can increase their solubility in water.
Protocol for pH-Dependent Solubilization
-
Initial Suspension: Suspend a known amount of this compound in the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
pH Titration: Gradually increase the pH of the suspension by adding a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while continuously stirring and monitoring the pH with a calibrated pH meter.
-
Observation: Visually inspect the solution for clarity, which indicates dissolution of the compound.
-
Quantification: Once the compound appears to be dissolved, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved material.
-
Analysis: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Data Presentation: Expected pH-Dependent Solubility of Flavonoids
| pH | Expected Solubility of Flavonoids | Rationale |
| Acidic (e.g., pH < 5) | Low | Flavonoid hydroxyl groups are protonated, leading to lower aqueous solubility. |
| Neutral (e.g., pH 7) | Moderate | Partial deprotonation may slightly enhance solubility compared to acidic conditions. |
| Alkaline (e.g., pH > 8) | Higher | Deprotonation of phenolic hydroxyl groups increases the polarity and water solubility of the molecule. |
Solid Dispersion Technique
Solid dispersion is a formulation strategy that involves dispersing a poorly soluble drug in a hydrophilic carrier matrix at the molecular level. This technique can significantly enhance the dissolution rate and apparent solubility of the compound by reducing particle size, improving wettability, and creating an amorphous form of the drug.
Protocol for Preparation of a this compound Solid Dispersion
-
Solvent Evaporation Method:
-
Select a suitable hydrophilic carrier such as polyvinylpyrrolidone (PVP K30) or a polyethylene glycol (PEG).
-
Dissolve both this compound and the carrier in a common volatile solvent (e.g., a mixture of ethanol and dichloromethane). A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid mass should be further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion can then be ground into a fine powder.
-
-
Solubility and Dissolution Testing:
-
To assess the improvement in solubility, suspend an excess amount of the solid dispersion powder in an aqueous buffer (e.g., water or PBS).
-
Stir the suspension for a defined period (e.g., 24 hours) at a constant temperature.
-
Centrifuge the sample to pellet the undissolved material.
-
Analyze the supernatant for the concentration of dissolved this compound using HPLC or another validated analytical method.
-
Compare the results to the solubility of the pure, unprocessed this compound.
-
Data Presentation: Representative Solubility Enhancement of Biflavonoids using Solid Dispersion
| Biflavonoid | Solubility in Water (µg/mL) - Raw Extract | Solubility in Water (µg/mL) - Solid Dispersion with PVP K30 | Fold Increase |
| Amentoflavone | 1.52 | 25.81 | 16.98 |
| Robustaflavone | 1.23 | 21.49 | 17.47 |
| 2″,3″-dihydro-3′,3‴-biapigenin | 0.89 | 15.65 | 17.59 |
| 3′,3‴-binaringenin | 0.76 | 14.00 | 18.42 |
| Delicaflavone | 0.68 | 13.25 | 19.48 |
| Data adapted from a study on a biflavonoid extract from Selaginella doederleinii. |
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble guest molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility and stability.
Protocol for this compound-Cyclodextrin Complexation
-
Preparation of the Cyclodextrin Solution:
-
Dissolve a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in an aqueous buffer to create a solution of known concentration (e.g., 10% w/v).
-
-
Complex Formation:
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. Sonication can be used to aid in complex formation.
-
-
Isolation and Characterization of the Complex:
-
After the incubation period, filter or centrifuge the solution to remove any un-complexed, undissolved this compound.
-
The supernatant, containing the soluble complex, can be used directly for experiments or can be lyophilized to obtain a solid powder of the inclusion complex.
-
The formation of the inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), or Fourier-Transform Infrared (FTIR) spectroscopy.
-
-
Solubility Determination:
-
Determine the concentration of this compound in the clear supernatant using a validated analytical method (e.g., HPLC) to quantify the increase in solubility.
-
Data Presentation: Expected Solubility Enhancement with Cyclodextrins
| Cyclodextrin Type | Expected Molar Ratio (Drug:CD) | Expected Fold Increase in Aqueous Solubility |
| β-Cyclodextrin (β-CD) | 1:1 or 1:2 | 10 - 100 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | >100 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1:1 | >100 |
Use of Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic cores of these micelles can entrap poorly soluble compounds, thereby increasing their apparent solubility.
Protocol for Surfactant-Based Solubilization
-
Surfactant Selection: Choose a biocompatible, non-ionic surfactant such as Tween® 80 (polysorbate 80) or Cremophor® EL.
-
Preparation of Surfactant Solution: Prepare a stock solution of the surfactant in an aqueous buffer at a concentration well above its CMC.
-
Solubilization: Add this compound to the surfactant solution and stir or sonicate until the compound is dissolved. Gentle heating may be applied to facilitate dissolution.
-
Determination of Maximum Solubility: To determine the maximum solubility, add an excess of this compound to the surfactant solution and equilibrate for 24 hours. After centrifugation to remove undissolved compound, the concentration in the supernatant can be measured.
Data Presentation: Example of Surfactant-Mediated Solubility Enhancement
| Surfactant | Concentration | Example Flavonoid | Fold Increase in Solubility |
| Tween® 80 | 1% (w/v) | Quercetin | ~50 |
| Cremophor® EL | 1% (w/v) | Apigenin | ~100 |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Solubility Enhancement
Caption: Workflow for enhancing the solubility of this compound.
Potential Signaling Pathways Modulated by this compound
Flavonoids are known to exert their biological effects by modulating various cellular signaling pathways. Given the anti-inflammatory and antioxidant properties often associated with biflavonoids, it is plausible that this compound may interact with key pathways such as NF-κB, MAPK, and Nrf2.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pro-inflammatory signaling pathway.
MAPK Signaling Pathway
Caption: Modulation of the MAPK stress-activated signaling pathway.
Nrf2 Antioxidant Response Pathway
References
Application Notes and Protocols for Structure-Activity Relationship Studies of 2,3-Dihydrosciadopitysin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrosciadopitysin, a naturally occurring biflavonoid, has garnered interest within the scientific community due to its potential therapeutic properties, which are shared with other members of the biflavonoid class, such as ginkgetin and isoginkgetin.[1] These compounds have demonstrated a range of biological activities, including anti-inflammatory, anticancer, antiviral, and antioxidant effects.[1][2] To explore and optimize the therapeutic potential of this compound, the synthesis and biological evaluation of a series of its derivatives are crucial for establishing a comprehensive structure-activity relationship (SAR).
These application notes provide a detailed framework for the synthesis of this compound derivatives, protocols for their biological evaluation, and a discussion of the anticipated SAR based on data from related flavonoid compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached by modifying the hydroxyl groups on the parent molecule. A common strategy involves the alkylation or acylation of these groups to investigate the impact of substituent size, polarity, and electronic effects on biological activity.
General Synthetic Protocol: O-Alkylation of this compound
This protocol describes a general method for the preparation of O-alkylated derivatives of this compound.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (3-5 equivalents).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired alkyl halide (1-3 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired O-alkylated derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Studies
The following is a hypothetical SAR table for a series of this compound derivatives, based on plausible biological activities for this class of compounds, such as antioxidant and anticancer effects. The data is illustrative to guide researchers in their study design.
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives
| Compound | R¹ | R² | R³ | R⁴ | Antioxidant Activity (DPPH Scavenging, IC₅₀ in µM) | Anticancer Activity (MCF-7 Cell Viability, IC₅₀ in µM) |
| 1 | H | H | H | H | 25.5 | 15.2 |
| 2a | CH₃ | H | H | H | 45.2 | 28.9 |
| 2b | H | CH₃ | H | H | 35.8 | 20.1 |
| 2c | H | H | CH₃ | H | 30.1 | 18.5 |
| 2d | H | H | H | CH₃ | 40.5 | 25.3 |
| 3a | CH₃ | CH₃ | H | H | 60.1 | 42.7 |
| 3b | H | H | CH₃ | CH₃ | 55.4 | 38.6 |
| 4 | Benzyl | H | H | H | 50.3 | 35.4 |
Note: The IC₅₀ values are hypothetical and serve as a template for data presentation.
Experimental Protocols for Biological Evaluation
1. Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol is used to determine the free radical scavenging activity of the synthesized derivatives.[3][4]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (MeOH)
-
Synthesized this compound derivatives
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the synthesized derivatives and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
2. Anticancer Activity Assessment: MTT Assay for Cell Viability
This protocol assesses the cytotoxic effects of the synthesized derivatives on a cancer cell line (e.g., MCF-7 human breast cancer cells).[5]
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Synthesized this compound derivatives
-
Doxorubicin (positive control)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treat the cells with various concentrations of the synthesized derivatives and doxorubicin for 48 hours.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Anticancer Activity
Flavonoids are known to exert their anticancer effects through the modulation of various signaling pathways.[2][6] Based on the known activities of related compounds, this compound derivatives may inhibit cancer cell proliferation and induce apoptosis through the PI3K/Akt signaling pathway.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Experimental Workflow for SAR Studies
The following diagram illustrates the logical workflow for the synthesis and evaluation of this compound derivatives.
Caption: Workflow for synthesis, biological evaluation, and SAR analysis of derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing extraction yield of 2,3-Dihydrosciadopitysin from natural sources.
Welcome to the technical support center for the optimization of 2,3-Dihydrosciadopitysin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the extraction of this valuable biflavonoid from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound is a naturally occurring biflavonoid that has been isolated from the heartwood of Podocarpus macrophyllus and the autumn leaves of Metasequoia glyptostroboides.[1]
Q2: What are the most common methods for extracting this compound?
A2: Traditional methods like maceration and Soxhlet extraction can be used. However, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are often more efficient, offering higher yields in shorter times with reduced solvent consumption.
Q3: Which solvents are most effective for extracting this compound?
A3: As a biflavonoid, this compound is generally soluble in polar organic solvents. Ethanol and methanol are commonly used. The choice of solvent can significantly impact the extraction efficiency, and optimization is often necessary. For Supercritical Fluid Extraction (SFE), carbon dioxide is the primary solvent, often modified with a co-solvent like ethanol to enhance the extraction of more polar compounds.
Q4: How can I quantify the yield of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and accurate method for the quantification of this compound. A validated HPLC method ensures precise and reproducible results.
Q5: What are the key parameters to optimize for maximizing the extraction yield?
A5: Several parameters critically influence the extraction yield, including:
-
Solvent Type and Concentration: The polarity of the solvent should be matched to the target compound.
-
Temperature: Higher temperatures can increase solubility and diffusion but may also lead to degradation of the compound.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the compound.
-
Solid-to-Liquid Ratio: An optimal ratio ensures that there is enough solvent to extract the compound effectively without being wasteful.
-
Particle Size of Plant Material: A smaller particle size increases the surface area for extraction, improving efficiency.
-
For UAE: Ultrasonic power and frequency are crucial.
-
For SFE: Pressure, temperature, and co-solvent percentage are key variables.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent: The solvent may not have the optimal polarity to dissolve this compound. 2. Suboptimal Extraction Parameters: The temperature, time, or pressure (for SFE) may not be ideal. 3. Poor Sample Preparation: The particle size of the plant material may be too large, limiting solvent access. 4. Insufficient Lysis of Plant Cells: The solvent may not be effectively breaking down the cell walls to release the compound. | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., different concentrations of ethanol in water). 2. Parameter Optimization: Systematically vary the extraction temperature, time, and pressure (for SFE) to find the optimal conditions. 3. Sample Grinding: Grind the dried plant material to a fine, uniform powder to increase the surface area. 4. Pre-treatment/Alternative Method: Consider a pre-treatment step (e.g., enzymatic hydrolysis) or switch to a more disruptive extraction method like Ultrasound-Assisted Extraction (UAE). |
| Degradation of this compound | 1. Excessive Heat: High temperatures during extraction or solvent evaporation can degrade the compound. 2. Light Exposure: Some flavonoids are sensitive to light and can degrade upon prolonged exposure. 3. Oxidation: The presence of oxygen can lead to the oxidation of the compound. | 1. Temperature Control: Use the lowest effective temperature for extraction and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) at a controlled temperature. 2. Light Protection: Conduct the extraction in a dark environment or use amber glassware. 3. Inert Atmosphere: Consider performing the extraction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The chosen solvent may be dissolving a wide range of other compounds from the plant matrix. 2. Harsh Extraction Conditions: High temperatures or long extraction times can lead to the extraction of undesirable compounds. | 1. Solvent Selectivity: Experiment with different solvent systems to find one that is more selective for biflavonoids. Liquid-liquid partitioning of the crude extract can also be used for initial purification. 2. Milder Conditions: Optimize the extraction parameters to use the mildest conditions that still provide a good yield of the target compound. |
| Inconsistent or Irreproducible Results | 1. Inhomogeneous Plant Material: The concentration of this compound may vary within the plant material. 2. Fluctuating Extraction Conditions: Inconsistent control of temperature, time, or solvent ratios between experiments. 3. Inaccurate Quantification: Issues with the analytical method used to measure the yield. | 1. Homogenization: Thoroughly mix the powdered plant material before taking samples for extraction. 2. Precise Control: Use calibrated equipment and carefully control all extraction parameters. 3. Method Validation: Ensure that the HPLC method for quantification is properly validated for accuracy, precision, and linearity. |
Data on Extraction Yields
While specific quantitative data for the extraction of this compound is limited in publicly available literature, the following tables provide representative yields for the closely related biflavonoid, sciadopitysin, from Ginkgo biloba leaves, which can serve as a valuable reference. These tables illustrate the impact of different extraction methods and parameters on the yield.
Table 1: Comparison of Sciadopitysin Yield from Ginkgo biloba Leaves using Different Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Sciadopitysin Yield (mg/g dry weight) |
| Maceration | 70% Ethanol | Room Temp. | 1440 | ~1.2 |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 50 | 45 | ~1.5 |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 50 | 5 | ~1.6 |
Note: The data presented is based on studies of sciadopitysin from Ginkgo biloba and should be considered as a proxy for optimizing this compound extraction.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general procedure for the extraction of this compound using an ultrasonic bath.
-
Sample Preparation:
-
Dry the plant material (e.g., leaves or heartwood) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 1 gram of the powdered plant material and place it in a conical flask.
-
Add 20 mL of 70% ethanol (or another optimized solvent).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).
-
Set the extraction temperature (e.g., 50°C) and time (e.g., 45 minutes).
-
After extraction, allow the mixture to cool to room temperature.
-
-
Recovery:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
The resulting crude extract can be further purified.
-
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a general method for the quantification of this compound.
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of different concentrations by diluting the stock solution.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the crude extract.
-
Dissolve it in a known volume of the mobile phase or a suitable solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: A typical gradient might start with a lower concentration of A, which is gradually increased over time to elute the compounds.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV absorbance maximum of this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for the extraction and quantification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
Technical Support Center: Overcoming Solubility Challenges of 2,3-Dihydrosciadopitysin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2,3-Dihydrosciadopitysin in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is not dissolving in my aqueous buffer. What am I doing wrong?
A1: this compound, a biflavonoid, is known to have very low solubility in water. Direct dissolution in aqueous buffers is often unsuccessful. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous medium. For instance, the related biflavonoid amentoflavone is practically insoluble in water, with an estimated solubility of about 0.033 mg/L at 25°C.[1][2][3]
Q2: What is the best organic solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound and other biflavonoids. For the structurally similar compound amentoflavone, solubilities of up to 100 mg/mL in fresh DMSO have been reported.[4][5] Ethanol is another option, though the solubility is generally lower than in DMSO.[6] When using organic solvents, it is crucial to be aware of their potential effects on your experimental system and to use the lowest effective concentration.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several strategies to overcome this:
-
Optimize the final DMSO concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to minimize both precipitation and potential solvent-induced artifacts in biological assays.
-
Use a co-solvent system: A mixture of solvents can sometimes improve solubility. For example, a mixture of DMF and PBS has been used to dissolve amentoflavone to a concentration of 0.1 mg/mL.[6][7]
-
Employ solubility enhancers: Techniques such as forming inclusion complexes with cyclodextrins or creating amorphous solid dispersions can significantly improve the aqueous solubility of biflavonoids.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of flavonoids can be influenced by the pH of the solution. For the related biflavonoid amentoflavone, solubility has been shown to be higher in neutral to slightly alkaline conditions compared to acidic conditions. For example, the solubility of amentoflavone was found to be 1.56-fold higher at a neutral pH compared to a pH of 1.2.[8] Therefore, adjusting the pH of your aqueous buffer may help to improve the solubility of this compound.
Q5: Can I use techniques like sonication or heating to improve dissolution?
A5: Gentle heating and sonication can aid in the dissolution of this compound in organic solvents. When preparing stock solutions, heating the tube to 37°C and brief sonication can be beneficial.[4] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. Always check the stability of your compound under the conditions used.
Quantitative Solubility Data
The following tables summarize the solubility of biflavonoids structurally similar to this compound in various solvents. This data can be used as a reference to guide your experimental design.
Table 1: Solubility of Amentoflavone in Common Solvents
| Solvent | Solubility (mg/mL) | Reference |
| DMSO | ~10 - 100 | [4][5][6] |
| DMF | ~20 | [6][7] |
| Ethanol | ~1 - 100 | [6][9] |
| Water | Insoluble (~0.0072 mg/L) | [2][3] |
| DMF:PBS (pH 7.2) (1:4) | ~0.1 | [6][7] |
Table 2: Solubility of Other Related Biflavonoids
| Compound | Solvent | Solubility (mg/mL) | Reference |
| Sciadopitysin | DMSO | ~12 | [10] |
| Sciadopitysin | DMF | ~12 | [10] |
| Ginkgetin | DMSO | ~3 - 50 | [11][12] |
| Ginkgetin | DMSO:PBS (pH 7.2) (1:7) | ~0.12 | [11] |
Experimental Protocols
Here are detailed methodologies for two common techniques to enhance the aqueous solubility of this compound.
Protocol 1: Preparation of an Amorphous Solid Dispersion using Polyvinylpyrrolidone (PVP K-30)
This method aims to increase the dissolution rate and solubility of this compound by converting it from a crystalline to an amorphous state within a hydrophilic polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone K-30 (PVP K-30)
-
Ethanol (or other suitable solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieve (e.g., 80 mesh)
Procedure:
-
Dissolution: Separately dissolve this compound and PVP K-30 in a minimal amount of ethanol. A common starting ratio is 1:4 (w/w) of the compound to the polymer.[8]
-
Mixing: Combine the two solutions and mix thoroughly. Ultrasonic stirring for approximately 20 minutes can ensure homogeneity.[8]
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 60°C) under vacuum.[8]
-
Drying: Transfer the resulting solid residue to a vacuum oven and dry at a moderate temperature (e.g., 50°C) for 12-24 hours to remove any residual solvent.[8]
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve to ensure a uniform particle size.[8]
-
Storage: Store the resulting amorphous solid dispersion in a desiccator to protect it from moisture.
Protocol 2: Formation of a Cyclodextrin Inclusion Complex
This method enhances solubility by encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin.
Materials:
-
This compound
-
β-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol (as a co-solvent, if necessary)
-
Magnetic stirrer
-
Freeze-dryer or vacuum oven
Procedure:
-
Cyclodextrin Solution Preparation: Dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water with stirring to create a solution of the desired concentration.
-
Compound Preparation: Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol.
-
Complexation: Slowly add the this compound solution to the cyclodextrin solution while stirring continuously. The molar ratio of the compound to cyclodextrin should be optimized, with a 1:1 stoichiometry often being a good starting point.[13]
-
Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Isolation of the Complex:
-
Freeze-Drying: Freeze the solution and then lyophilize it using a freeze-dryer until a dry powder is obtained. This is a common method for preparing solid inclusion complexes.
-
Co-precipitation: If the complex precipitates out of the solution, it can be collected by filtration, washed with a small amount of cold water or the organic solvent used, and then dried under vacuum.
-
-
Storage: Store the resulting inclusion complex powder in a tightly sealed container, protected from light and moisture.
Visualizations
Experimental Workflow for Solubility Enhancement
References
- 1. Human Metabolome Database: Showing metabocard for Amentoflavone (HMDB0030832) [hmdb.ca]
- 2. scienceopen.com [scienceopen.com]
- 3. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Amentoflavone | CAS 1617-53-4 | Cayman Chemical | Biomol.com [biomol.com]
- 8. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amentoflavone产品说明书 [selleck.cn]
- 10. caymanchem.com [caymanchem.com]
- 11. Ginkgetin | CAS 481-46-9 | Cayman Chemical | Biomol.com [biomol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting peak tailing in HPLC analysis of 2,3-Dihydrosciadopitysin.
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 2,3-Dihydrosciadopitysin, with a focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, exhibiting a trailing edge that extends from the peak maximum.[1] An ideal chromatographic peak should have a symmetrical, Gaussian shape.[2] This distortion is problematic because it can decrease the resolution between adjacent peaks, reduce the sensitivity (peak height), and negatively impact the accuracy and precision of quantification of this compound.[1]
Q2: What are the most likely causes of peak tailing when analyzing this compound, a flavonoid, using reverse-phase HPLC?
A2: For a flavonoid compound like this compound, peak tailing in reverse-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[3] The primary causes include:
-
Secondary Silanol Interactions: Unwanted polar interactions between the hydroxyl groups of this compound and residual silanol groups (Si-OH) on the silica-based stationary phase.[3][4]
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to a distorted peak shape.[3][5]
-
Column Contamination and Degradation: Accumulation of matrix components from the sample on the column inlet or the degradation of the stationary phase can disrupt the sample path and cause tailing.[3][4]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the this compound molecule and the residual silanols on the stationary phase, influencing peak shape.[6]
-
Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger (more non-polar in reverse-phase) than the mobile phase can cause peak distortion.[5]
Q3: How can I quickly diagnose the cause of peak tailing in my chromatogram?
A3: A systematic approach can help identify the root cause:
-
Examine all peaks: If all peaks in the chromatogram are tailing, the issue is likely system-wide, such as a column void, a blocked frit, or extra-column volume.[7]
-
Examine only the analyte peak: If only the this compound peak (and other similar polar compounds) is tailing, the problem is likely due to specific chemical interactions with the stationary phase.[7]
-
Inject a smaller sample amount: If reducing the injection volume or sample concentration improves the peak shape, the original issue was likely column overload.[5]
-
Check system connections: Ensure all fittings and tubing are properly connected to minimize extra-column volume.[2]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing Caused by Secondary Silanol Interactions
Secondary interactions with residual silanol groups are a common cause of peak tailing for polar compounds like flavonoids.
Symptoms:
-
Asymmetrical peak shape for this compound.
-
The tailing may worsen with an increase in the mobile phase pH.
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH < 3) can suppress the ionization of silanol groups, reducing their interaction with the analyte.[1] This can be achieved by adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase.[1]
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block a significant portion of the residual silanol groups, minimizing secondary interactions.[3]
-
Add a Competing Base: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites.[1] While this compound is not strongly basic, this approach can sometimes be effective for complex mixtures.
Experimental Protocol: Mobile Phase Modification
-
Prepare the acidic mobile phase:
-
Solvent A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Solvent B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
-
Equilibrate the column: Flush the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
Analyze the sample: Inject the this compound standard and observe the peak shape.
Guide 2: Resolving Peak Tailing Due to Column Issues and System Effects
Physical problems with the column or HPLC system can lead to distorted peak shapes for all compounds in the chromatogram.
Symptoms:
-
All peaks in the chromatogram exhibit tailing.
-
Early eluting peaks may show more pronounced tailing.[8]
-
Broad peaks in addition to tailing.[4]
Solutions:
-
Check for Column Voids: A void at the head of the column can cause peak distortion. This can sometimes be rectified by reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[7]
-
Clean a Blocked Frit: Particulate matter from the sample or mobile phase can block the inlet frit. Backflushing the column can often resolve this. To prevent recurrence, always filter samples and mobile phases and consider using a guard column.[7]
-
Minimize Extra-Column Volume: The volume of the tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing. Use tubing with a narrow internal diameter (e.g., 0.125 mm) and keep the length to a minimum.[1]
Experimental Protocol: Column Flushing and Cleaning
-
Disconnect the column from the detector: This prevents contaminants from entering the detector.
-
Reverse the column direction.
-
Flush with a series of solvents:
-
HPLC-grade water to remove buffers.
-
Isopropanol to remove strongly retained non-polar compounds.
-
Hexane (for normal-phase columns if applicable).
-
Isopropanol.
-
HPLC-grade water.
-
-
Reconnect the column in the correct direction and equilibrate with the mobile phase until a stable baseline is achieved.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of this compound
| Mobile Phase Additive (in Water/Acetonitrile) | Approximate pH | Tailing Factor (As) |
| None | 6.8 | 2.1 |
| 0.1% Formic Acid | 2.7 | 1.3 |
| 0.1% Trifluoroacetic Acid (TFA) | 2.1 | 1.1 |
Tailing factor is calculated at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.
Table 2: Impact of Injection Volume on Peak Shape
| Injection Volume (µL) | Sample Concentration (µg/mL) | Peak Width at 50% Height (min) | Tailing Factor (As) |
| 5 | 50 | 0.15 | 1.2 |
| 10 | 50 | 0.18 | 1.5 |
| 20 | 50 | 0.25 | 2.3 |
Visualizations
Caption: Troubleshooting workflow for diagnosing peak tailing.
Caption: Interactions of this compound with a C18 stationary phase.
References
- 1. benchchem.com [benchchem.com]
- 2. support.waters.com [support.waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. chromtech.com [chromtech.com]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Challenges in the purification of 2,3-Dihydrosciadopitysin from crude extracts.
Welcome to the technical support center for the purification of 2,3-Dihydrosciadopitysin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the isolation of this biflavonoid from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources is it commonly extracted?
A1: this compound is a biflavonoid, a type of natural phenol. It is a yellow powder with the chemical formula C₃₃H₂₆O₁₀ and a molecular weight of 582.561 g/mol .[1] It is primarily isolated from the leaves and heartwood of gymnosperms such as Metasequoia glyptostroboides and Podocarpus macrophyllus.
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges stem from the complex nature of crude plant extracts. Key difficulties include:
-
Presence of Co-eluting Impurities: Crude extracts contain a wide array of other compounds with similar polarities to this compound, such as other flavonoids, biflavonoids, and terpenoids. This makes separation by traditional chromatographic methods challenging.
-
Structural Isomers: The presence of structurally similar biflavonoid isomers can complicate purification, often requiring high-resolution chromatographic techniques for effective separation.
-
Low Abundance: The concentration of this compound in the crude extract may be low, necessitating efficient extraction and enrichment steps to obtain a workable yield.
-
Compound Degradation: Flavonoids can be susceptible to degradation under harsh extraction or purification conditions, such as exposure to high temperatures, strong acids or bases, or prolonged exposure to light.
Q3: What are the general steps for the purification of this compound?
A3: A general workflow for the purification of this compound involves the following stages:
Caption: General workflow for the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Solvent | Optimize the extraction solvent. While methanol and ethanol are commonly used, the polarity can be adjusted with water to improve the extraction of biflavonoids. |
| Incomplete Cell Lysis | Ensure the plant material is finely ground to maximize the surface area for solvent penetration. The use of techniques like ultrasonication or microwave-assisted extraction can enhance cell wall disruption. |
| Degradation of the Target Compound | Avoid excessive heat and light exposure during extraction. Conduct extractions at room temperature or under reflux at a controlled temperature for a limited duration. |
| Improper Plant Material | The concentration of secondary metabolites can vary with the age of the plant and the season of collection. Use fresh or properly dried and stored plant material. |
Problem 2: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | Silica gel is a common choice for flavonoid separation. However, for compounds with very similar polarities, other stationary phases like Sephadex LH-20 (for size exclusion and partition chromatography) or polyamide may provide better resolution. |
| Suboptimal Mobile Phase | Develop an effective solvent system using Thin Layer Chromatography (TLC) before scaling up to column chromatography. A good separation on TLC should show a clear difference in the Retention Factor (Rf) values between this compound and its impurities. Start with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or methanol). |
| Co-elution with Other Flavonoids | If simple isocratic or gradient elution fails to resolve this compound from other flavonoids, consider using a multi-step purification approach. This could involve an initial separation on silica gel followed by a second chromatographic step on a different stationary phase like Sephadex LH-20. |
| Presence of Terpenoids and Pigments | These less polar compounds can often be removed by a pre-purification step. Partitioning the crude extract between a non-polar solvent like n-hexane and a more polar solvent (e.g., methanol/water) can help to remove many of these interfering substances before column chromatography. |
Experimental Protocol: A Probable Purification Strategy
Based on general flavonoid purification literature, a likely protocol for the purification of this compound would be as follows. Please note that this is a generalized protocol and may require optimization for your specific sample.
1. Extraction:
-
Air-dry and powder the leaves of Metasequoia glyptostroboides.
-
Extract the powdered material with 95% ethanol at room temperature with agitation for 24 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain the crude ethanol extract.
2. Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane and then ethyl acetate.
-
The n-hexane fraction will contain non-polar compounds like fats and some terpenoids.
-
The ethyl acetate fraction is expected to be enriched with flavonoids, including this compound.
-
Concentrate the ethyl acetate fraction to dryness.
3. Silica Gel Column Chromatography:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Prepare a silica gel column packed in n-hexane.
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate (e.g., starting with 100% n-hexane, then 9:1, 8:2, 7:3 n-hexane:ethyl acetate, and so on).
-
Collect fractions and monitor them by TLC to identify those containing this compound.
4. Sephadex LH-20 Column Chromatography:
-
Pool the fractions from the silica gel column that are enriched with this compound and concentrate them.
-
Dissolve the concentrated sample in methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol. This step helps to separate compounds based on their molecular size and polarity, and is effective in separating flavonoids from each other.
-
Collect and monitor fractions by TLC or HPLC to isolate the pure this compound.
Caption: A probable detailed workflow for this compound purification.
Quantitative Data Summary
| Purification Step | Total Weight (g) | This compound Purity (%) | Yield (%) |
| Crude Ethanol Extract | 100 | 0.5 | 100 |
| Ethyl Acetate Fraction | 20 | 2.0 | 80 |
| Silica Gel Chromatography Pool | 2 | 15 | 60 |
| Sephadex LH-20 Chromatography Pool | 0.2 | >95 | 38 |
Disclaimer: The experimental protocols and quantitative data provided are for illustrative purposes and should be adapted and optimized based on specific experimental conditions and analytical results.
References
Selecting the appropriate mobile phase for 2,3-Dihydrosciadopitysin chromatography.
Technical Support Center: Chromatography of 2,3-Dihydrosciadopitysin
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic analysis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a mobile phase for the Thin Layer Chromatography (TLC) of this compound?
A1: For the TLC analysis of this compound and other biflavonoids, a normal-phase silica gel plate is commonly used. A good starting mobile phase is a mixture of a non-polar and a polar solvent. Based on literature for similar biflavonoids, a recommended starting solvent system is a mixture of chloroform and methanol or petroleum ether and ethyl acetate . The polarity of the mobile phase can be adjusted by varying the ratio of these solvents to achieve optimal separation. For instance, a mobile phase of methanol/chloroform/hexane (7:2:1, v/v/v) has been used for the separation of flavonoids.
Q2: What type of column and mobile phase should I use for the High-Performance Liquid Chromatography (HPLC) analysis of this compound?
A2: For the analytical HPLC of this compound, a reversed-phase C18 column is the most common choice. The mobile phase typically consists of a gradient mixture of an aqueous solution containing an acid modifier and an organic solvent.
A widely used mobile phase system is a gradient of:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid
The gradient usually starts with a higher proportion of Solvent A, and the concentration of Solvent B is gradually increased to elute the more non-polar biflavonoids.
Q3: Can you provide a general protocol for the preparative column chromatography of this compound?
A3: For the preparative purification of this compound, normal-phase column chromatography using silica gel is a common technique.
-
Stationary Phase: Silica gel (70-230 mesh or 230-400 mesh).
-
Mobile Phase: A good starting point is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate. The polarity is typically increased stepwise (step-gradient elution) or continuously (gradient elution). For example, one could start with 100% petroleum ether and gradually increase the percentage of ethyl acetate. For more polar biflavonoids, a mobile phase system of chloroform and methanol may be more suitable.[1]
The selection of the exact mobile phase composition should ideally be guided by prior TLC analysis to determine the optimal solvent system for separation.
Q4: How can I visualize this compound on a TLC plate?
A4: this compound, like other flavonoids, can be visualized on a TLC plate using several methods:
-
UV light: Biflavonoids often exhibit fluorescence under UV light (254 nm or 365 nm).
-
Staining Reagents:
-
Aluminum chloride (1% in ethanol): Spraying the plate with this reagent often produces yellow fluorescence under long-wavelength UV light (365 nm), which is characteristic of many flavonoids.
-
Natural Product (NP) Reagent followed by Polyethylene Glycol (PEG) Reagent: This combination is widely used for the visualization of flavonoids, which typically appear as yellow, orange, or green fluorescent spots under UV light at 365 nm.
-
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., silanol groups). | Add a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of silanol groups. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Mismatched solvent between the sample and the mobile phase. | Dissolve the sample in the initial mobile phase if possible. | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. |
| Column efficiency has degraded. | Replace the column or use a guard column to protect the analytical column. | |
| Co-elution of compounds. | Try a different stationary phase (e.g., a phenyl-hexyl column instead of C18) or a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity. | |
| Ghost Peaks | Impurities in the mobile phase or from the sample. | Use high-purity HPLC-grade solvents and filter the samples before injection. |
| Carryover from previous injections. | Implement a thorough needle wash program and flush the column with a strong solvent between runs. |
TLC Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Spots are streaking | Sample is overloaded. | Apply a smaller amount of the sample to the plate. |
| The compound is highly polar and interacts strongly with the stationary phase. | Increase the polarity of the mobile phase. | |
| The sample was not fully dried before development. | Ensure the spot is completely dry before placing the plate in the developing chamber. | |
| Rf values are too low | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in the mobile phase mixture. |
| Rf values are too high | The mobile phase is too polar. | Decrease the proportion of the polar solvent in the mobile phase mixture. |
| No separation | The mobile phase has either too high or too low polarity. | Test a range of solvent systems with varying polarities. |
| The compounds in the mixture have very similar polarities. | Consider using a two-dimensional TLC technique with different mobile phases in each direction. |
Data Presentation
Table 1: HPLC Retention Times of Structurally Similar Biflavonoids
This table provides typical retention times for biflavonoids structurally related to this compound on a C18 column with a water/acetonitrile (both with 0.1% formic acid) gradient. These values can serve as a reference for method development.
| Compound | Retention Time (min) |
| Amentoflavone | ~19.6 |
| Bilobetin | ~20.8 |
| Ginkgetin | ~23.0 |
| Isoginkgetin | ~23.3 |
| Sciadopitysin | ~28.7 |
Data is compiled from literature and may vary depending on the specific HPLC system, column, and gradient conditions.
Experimental Protocols
Detailed Methodology: Analytical HPLC of Biflavonoids
This protocol is a general guideline for the analysis of this compound and related biflavonoids.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or DAD detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Gradient Program:
-
0-40 min: Linear gradient from 10% to 26% B.
-
40-70 min: Linear gradient from 26% to 65% B.
-
70-100 min: Linear gradient from 65% to 100% B.[1]
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 10-15 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at 270 nm and 330 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent, preferably the initial mobile phase composition, and filter through a 0.45 µm syringe filter before injection.
Visualizations
Diagrams
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common HPLC peak shape issues.
References
Addressing matrix effects in LC-MS/MS analysis of 2,3-Dihydrosciadopitysin.
Welcome to the technical support center for the LC-MS/MS analysis of 2,3-Dihydrosciadopitysin. This resource provides troubleshooting guides and answers to frequently asked questions, with a focus on identifying and mitigating matrix effects to ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[2][3][4] This interference can lead to either a decrease in signal (ion suppression) or, less commonly, an increase in signal (ion enhancement).[1][2] For flavonoid-like compounds such as this compound, phospholipids from biological matrices are a notorious cause of ion suppression. These effects are a major concern because they can severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[2][5]
Q2: How can I quantitatively assess the degree of matrix effect for my analyte?
A2: The most common method for quantifying matrix effects is the post-extraction addition technique.[1][3] This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat (pure) solvent. The matrix effect (ME %) is calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
A value of 100% indicates no matrix effect. A value below 100% signifies ion suppression, while a value above 100% indicates ion enhancement.[2]
Q3: What are the primary strategies to reduce or eliminate matrix effects?
A3: There are several strategies that can be employed, often in combination:
-
Effective Sample Preparation: This is one of the most crucial steps. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are used to remove interfering matrix components before analysis.[1][6] Polymeric mixed-mode SPE is often very effective at removing a broad range of interferences.[7][8]
-
Chromatographic Separation: Optimizing the HPLC or UPLC method to chromatographically separate this compound from co-eluting matrix components is a key strategy.[1] This can involve adjusting the mobile phase, gradient profile, or using a different column chemistry.[7]
-
Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of interfering components.[2][9] However, this is only feasible if the analyte concentration is high enough to remain above the instrument's limit of quantitation.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensation. The SIL-IS co-elutes and experiences similar matrix effects as the analyte, allowing for an accurate ratio-based measurement.[1][2]
-
Matrix-Matched Calibration: When a SIL-IS is unavailable, creating calibration standards in an extracted blank matrix that is identical to the study samples can compensate for the effect.[1][10][11]
Q4: When should I use a matrix-matched calibration curve versus a stable isotope-labeled internal standard (SIL-IS)?
A4: A SIL-IS is generally the preferred and most robust method for correcting matrix effects.[2] It corrects for variations in extraction recovery, and ion suppression/enhancement on an injection-by-injection basis. However, SIL-IS can be expensive and may not be commercially available for a specific compound like this compound.
Matrix-matched calibration is an effective alternative when a SIL-IS is not available.[11] This approach is necessary when you have determined that a significant matrix effect exists and you cannot eliminate it through sample preparation or chromatography. The key challenge is obtaining a representative blank matrix that is free of the analyte, which can be difficult for endogenous compounds.[2]
Troubleshooting Guide
Problem: My signal intensity for this compound is low and inconsistent across different samples.
Possible Cause: Ion suppression due to matrix effects.
Solution:
-
Qualitative Assessment: First, confirm if and where ion suppression is occurring in your chromatogram using a post-column infusion experiment. A significant drop in the baseline signal of your infused analyte at the retention time of this compound indicates that co-eluting matrix components are suppressing its ionization.[12][13]
-
Improve Sample Cleanup: If suppression is confirmed, your sample preparation method may not be sufficiently removing interferences. Protein precipitation is often the least effective technique.[7][8] Consider switching to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Optimize Chromatography: Try to alter the chromatographic selectivity to move the this compound peak away from the suppression zone. Adjusting the mobile phase pH or the gradient can shift the retention of the analyte relative to interfering phospholipids.[7][8]
-
Implement Compensation Strategy: If the above steps do not fully resolve the issue, use a compensation strategy like matrix-matched calibration or, ideally, synthesize or acquire a stable isotope-labeled internal standard.
Problem: My retention time for this compound is shifting between my solvent standards and my matrix-based samples.
Possible Cause: This can be a manifestation of matrix effects, where matrix components interact with the analyte or the stationary phase, altering the retention behavior.[4] It can also be caused by differences in solvent composition between your prepared sample and the initial mobile phase conditions.[10]
Solution:
-
Solvent Matching: Ensure the final solvent used to reconstitute your extracted sample is as close as possible to the initial mobile phase composition of your LC gradient. A stronger elution solvent in the sample will cause peak distortion and earlier elution.[10]
-
Enhanced Sample Cleanup: Aggressive matrix components can sometimes cause shifts in retention time.[4] Implementing a more effective sample cleanup method, such as mixed-mode SPE, can resolve this by providing a cleaner extract.[7][8]
-
Check for Column Overload: High concentrations of matrix components can overload the analytical column, affecting retention. Diluting the sample may help, if sensitivity permits.
Problem: How do I choose the best sample preparation technique for my analysis?
Solution: The best technique is a balance between sample cleanliness, recovery, cost, and throughput. For flavonoid-like compounds in a complex biological matrix (e.g., plasma), here is a comparison:
| Technique | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are crashed out using a high concentration of organic solvent (e.g., acetonitrile). | Simple, fast, inexpensive, high recovery. | Produces the "dirtiest" extract; high risk of significant matrix effects from phospholipids and other soluble components.[7][8] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent, leaving polar interferences behind. | Provides cleaner extracts than PPT; can be optimized for selectivity. | Can have lower recovery for more polar analytes; more labor-intensive; uses larger solvent volumes.[7][8] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts; highly selective; significantly reduces matrix effects.[1][6][7] | More complex method development; higher cost per sample; can have lower recovery if not optimized. |
Recommendation: For quantitative bioanalysis requiring high accuracy and sensitivity, Solid-Phase Extraction (SPE) is typically the preferred method due to its superior ability to remove interfering matrix components.[7]
Experimental Protocols & Visualizations
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
This experiment helps identify regions of ion suppression or enhancement in your chromatogram.[12]
Methodology:
-
Setup: Use a syringe pump and a 'T' connector to continuously infuse a standard solution of this compound (e.g., 50 ng/mL) into the eluent stream between the analytical column and the MS ion source.
-
Equilibration: Allow the infused signal to stabilize to a consistent, high baseline.
-
Injection: Inject a blank matrix extract (a sample prepared using your standard procedure but containing no analyte).
-
Analysis: Monitor the signal of the infused analyte. Any deviation (dip or rise) from the stable baseline indicates the presence of matrix components that are causing ion suppression or enhancement at that specific retention time.[2][14]
Protocol 2: Matrix-Matched Calibration Curve Preparation
This protocol describes how to prepare calibration standards that will compensate for matrix effects.
Methodology:
-
Prepare Blank Matrix: Obtain a batch of the same biological matrix (e.g., human plasma) that is certified to be free of this compound. Process this matrix using your validated sample preparation method (e.g., SPE) to create a "blank matrix extract."
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in a suitable organic solvent.
-
Serial Dilutions: Prepare a series of working standard solutions via serial dilution from the stock solution.
-
Spiking: Create your calibration standards by spiking small, appropriate volumes of the working standard solutions into aliquots of the blank matrix extract.[10] Ensure the volume of solvent added is minimal (e.g., <5% of the total volume) to avoid altering the matrix composition.
-
Construct Curve: Analyze the matrix-matched standards using your LC-MS/MS method and construct a calibration curve by plotting the analyte response versus the nominal concentration.
Troubleshooting and Decision Workflow
The following diagram outlines a logical workflow for identifying and addressing potential matrix effects during method development.
Sample Preparation Selection Guide
This diagram provides a logical approach to selecting the most appropriate sample preparation technique.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 2,3-Dihydrosciadopitysin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of the biflavonoid, 2,3-Dihydrosciadopitysin. Due to its classification as a biflavonoid, strategies effective for other poorly soluble flavonoids are applicable and will be discussed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a biflavonoid, a class of plant-derived polyphenolic compounds. Like many flavonoids, it exhibits poor water solubility, which significantly limits its absorption in the gastrointestinal tract after oral administration. This low oral bioavailability can lead to sub-therapeutic concentrations in the bloodstream and target tissues, making it challenging to evaluate its efficacy in in vivo models.
Q2: What are the primary strategies to enhance the bioavailability of poorly soluble flavonoids like this compound?
A2: Several formulation strategies can be employed to overcome the poor solubility and improve the bioavailability of flavonoids.[1] These include:
-
Particle Size Reduction: Decreasing the particle size to the micro- or nanoscale increases the surface area-to-volume ratio, which can enhance the dissolution rate.[2]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution.
-
Cyclodextrin Complexation: Encapsulating the flavonoid molecule within a cyclodextrin cavity can significantly increase its aqueous solubility.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the compound in a solubilized form and utilizing lipid absorption pathways.[3]
-
Use of Bioenhancers: Co-administration with natural compounds like piperine can inhibit metabolic enzymes and enhance absorption.
Q3: Are there any known signaling pathways affected by this compound or other biflavonoids?
A3: Yes, biflavonoids have been shown to modulate several key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis. Notably, biflavonoids such as amentoflavone and ginkgetin have been reported to interact with the PI3K/Akt and MAPK signaling pathways.[1][4][5] These pathways are often dysregulated in various diseases, making biflavonoids interesting candidates for therapeutic intervention.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low aqueous solubility of this compound. | The inherent hydrophobic nature of the biflavonoid structure. | 1. Micronization/Nanonization: Reduce particle size to increase surface area. 2. Cyclodextrin Complexation: Form inclusion complexes with cyclodextrins like HP-β-CD. 3. Formulate as a Solid Dispersion: Use polymers like PVP or PEG to enhance wettability. |
| Precipitation of the compound in aqueous media during in vitro dissolution studies. | The formulation is unable to maintain a supersaturated state upon dilution. | 1. Optimize SEDDS formulation: Adjust the ratio of oil, surfactant, and cosurfactant to ensure the formation of stable nanoemulsions. 2. Incorporate precipitation inhibitors: Add polymers like HPMC to the formulation to prevent drug crystallization. |
| High variability in plasma concentrations in animal studies. | Inconsistent absorption due to poor formulation performance or food effects. | 1. Administer in a fasted state: This can reduce variability caused by food-drug interactions. 2. Improve formulation robustness: Develop a more stable and reproducible formulation, such as a well-characterized SEDDS or nanoparticle suspension. |
| Low oral bioavailability despite using an enhancement strategy. | First-pass metabolism in the gut wall and liver. | 1. Co-administer with a bioenhancer: Use piperine to inhibit CYP450 enzymes. 2. Explore alternative routes of administration: Consider parenteral routes if oral bioavailability remains a significant hurdle. |
Quantitative Data on Bioavailability Enhancement of Flavonoids
The following tables summarize representative data from studies on other flavonoids, illustrating the potential improvements in solubility and bioavailability that can be achieved with various formulation strategies. Note: Data for this compound is not currently available in published literature; these values serve as a reference for expected outcomes.
Table 1: Enhancement of Flavonoid Solubility with Cyclodextrin Complexation
| Flavonoid | Cyclodextrin | Fold-Increase in Aqueous Solubility | Reference |
| Hesperetin | β-Cyclodextrin | Concentration-dependent increase | [1] |
| Naringenin | β-Cyclodextrin | Concentration-dependent increase | [1] |
| Hyperoside | HP-β-Cyclodextrin | 9-fold | [6] |
Table 2: Bioavailability Enhancement of Flavonoids using Nanoparticle Formulations
| Flavonoid | Nanoparticle System | Relative Bioavailability Increase (Compared to free drug) | Particle Size (nm) | Reference |
| Quercetin | PLGA Nanoparticles | ~5-fold (in vitro cell uptake) | ~200 | [7] |
| Curcumin | Solid Lipid Nanoparticles | 9-fold | ~150 | [3] |
Table 3: In Vivo Performance of Self-Emulsifying Drug Delivery Systems (SEDDS) for Flavonoids
| Compound | Formulation Details | Relative Bioavailability Increase (Compared to conventional formulation) | Droplet Size (nm) | Reference |
| Ginkgo Biloba Extract | 45% Tween 80-Cremophor EL35, 10% 1,2-propanediol, 45% ethyl oleate | 155-162% | ~100 | [8] |
| Simvastatin (as a model lipophilic drug) | 7:3 (m/m) mixture of Capryol 90/Tween-80 | Significant reduction in plasma cholesterol (pharmacodynamic marker) | 74 | [9] |
Experimental Protocols
Preparation of this compound Nanoparticles by Nanoprecipitation
This protocol is adapted from methods used for other poorly soluble flavonoids.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Dissolve 10 mg of this compound and 50 mg of PLGA in 5 mL of acetone.
-
Prepare a 1% (w/v) PVA solution in deionized water.
-
Add the organic phase (step 1) dropwise into 20 mL of the aqueous PVA solution under magnetic stirring at 500 rpm.
-
Continue stirring for 4 hours at room temperature to allow for solvent evaporation.
-
Collect the nanoparticle suspension and centrifuge at 15,000 rpm for 30 minutes.
-
Wash the nanoparticle pellet twice with deionized water to remove excess PVA.
-
Resuspend the final nanoparticle pellet in a suitable vehicle for in vivo administration (e.g., saline or PBS).
Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for developing a SEDDS for a lipophilic compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP, Propylene Glycol)
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.
-
Ternary Phase Diagram Construction: Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Visually observe the self-emulsification process by adding a small amount of each formulation to water under gentle agitation. Identify the region that forms a clear or slightly bluish-white emulsion.
-
Optimized Formulation: Based on the phase diagram, select an optimized formulation with a high drug loading capacity that forms a stable nanoemulsion upon dilution. For example, a formulation could consist of 30% oil, 50% surfactant, and 20% co-surfactant.
-
Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. Add the required amount of this compound and vortex until a clear, homogenous solution is obtained. Gentle heating may be applied if necessary.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for enhancing the bioavailability of this compound.
References
- 1. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgetin delays the progression of osteoarthritis by inhibiting the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dyhydromatics.com [dyhydromatics.com]
- 4. Ginkgetin delays the progression of osteoarthritis by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of AKT/ERK Signaling and Induction of Apoptosis Are Associated With Amentoflavone Sensitization of Hepatocellular Carcinoma to Lenvatinib | Anticancer Research [ar.iiarjournals.org]
- 9. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating 2,3-Dihydrosciadopitysin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 2,3-Dihydrosciadopitysin from similar flavonoids.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound.
Issue 1: Poor Resolution Between this compound and Structurally Similar Biflavonoids
Question: My HPLC chromatogram shows poor separation between this compound and other biflavonoids like amentoflavone, ginkgetin, or sciadopitysin. How can I improve the resolution?
Answer:
Poor resolution among structurally similar biflavonoids is a common challenge due to their similar polarities and chemical structures. Here are several strategies to improve separation:
-
Optimize the Mobile Phase Gradient: A shallow gradient is crucial for separating closely related compounds. Start with a low percentage of the organic solvent (e.g., acetonitrile or methanol) and increase it very slowly over a longer period. This enhances the differential partitioning of the analytes between the stationary and mobile phases.
-
Adjust the Mobile Phase Composition:
-
Solvent Type: If you are using acetonitrile, consider switching to methanol or vice-versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
Additives: Introducing a small percentage of an acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase can improve peak shape and resolution for phenolic compounds like flavonoids by suppressing the ionization of hydroxyl groups.
-
-
Column Selection:
-
Stationary Phase: Not all C18 columns are the same. Consider using a column with a different C18 bonding chemistry or a different stationary phase altogether, such as a phenyl-hexyl or a biphenyl column, which can offer different selectivities for aromatic compounds.
-
Particle Size and Column Dimensions: Employing a column with a smaller particle size (e.g., sub-2 µm) and a longer length will increase column efficiency and, consequently, resolution.
-
-
Temperature Control: Operating the column at a slightly elevated and consistent temperature (e.g., 30-40 °C) can improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer.
Issue 2: Peak Tailing in the this compound Peak
Question: The peak for this compound is showing significant tailing. What is causing this and how can I fix it?
Answer:
Peak tailing for flavonoids is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Free silanol groups on the surface of silica-based stationary phases can interact with the hydroxyl groups of flavonoids, causing tailing.
-
Solution: Use an end-capped column or a column specifically designed for low silanol activity. Alternatively, adding a competitive base like triethylamine to the mobile phase in small concentrations can block these active sites. Lowering the mobile phase pH with an acid additive will also suppress silanol ionization.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Contamination: Contamination of the column inlet frit or the stationary phase can create active sites that cause tailing.
-
Solution: Use a guard column to protect the analytical column. If the column is already contaminated, try flushing it with a strong solvent.
-
Issue 3: Peak Splitting
Question: I am observing a split peak for what should be this compound. What could be the cause?
Answer:
Peak splitting can arise from several issues related to the column, the injection solvent, or the flow path.
-
Column Void or Contamination: A void at the head of the column or a partially blocked inlet frit can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: Check for a void by carefully inspecting the top of the column bed. If a void is present, the column may need to be replaced. A blocked frit can sometimes be cleared by back-flushing the column (check manufacturer's instructions).
-
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the sample band to spread and distort, leading to peak splitting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Co-elution of Isomers: It is possible that you are observing the separation of two closely related isomers that are co-eluting.
-
Solution: To test this, try a smaller injection volume. If two distinct peaks begin to appear, this indicates the presence of two different compounds. Further optimization of the mobile phase gradient and/or changing the column stationary phase will be necessary to resolve them.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for the separation of this compound?
A1: A good starting point is to adapt methods used for the separation of similar biflavonoids, such as sciadopitysin. A reversed-phase HPLC method using a C18 column is recommended. Begin with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A shallow gradient from a low to a high concentration of Solvent B over 30-40 minutes is a good initial approach.
Q2: What are some of the flavonoids that are commonly found with this compound in plant extracts?
A2: this compound is often isolated from Metasequoia glyptostroboides. Other flavonoids and biflavonoids that have been identified in this plant and may require separation include ginkgetin, bilobetin, and 2,3-dihydroisoginkgetin. Additionally, other structurally similar biflavonoids like amentoflavone and sciadopitysin are often found in related plant species and present similar separation challenges.
Q3: How can I confirm the identity of the separated this compound peak?
A3: The identity of the peak can be confirmed by comparing its retention time with that of a purified standard. For definitive identification, the peak can be collected and analyzed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: Is High-Speed Counter-Current Chromatography (HSCCC) a viable alternative to HPLC for this separation?
A4: Yes, HSCCC is an excellent technique for the preparative separation of flavonoids. It is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can prevent irreversible adsorption of the sample. A common two-phase solvent system for flavonoid separation using HSCCC is a mixture of n-hexane, ethyl acetate, methanol, and water.
Experimental Protocols
Representative HPLC Method for Biflavonoid Separation
This protocol is adapted from a method for separating sciadopitysin and can be used as a starting point for optimizing the separation of this compound.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% A to 50% A over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at 330 nm |
| Injection Volume | 10 µL |
Table 1: Example Gradient for Biflavonoid Separation
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 30 | 50 | 50 |
| 35 | 50 | 50 |
| 40 | 70 | 30 |
Table 2: Expected Elution Order and Approximate Retention Times for Similar Biflavonoids (based on a similar method)
| Compound | Approximate Retention Time (minutes) |
| Amentoflavone | 19.6 |
| Bilobetin | 20.8 |
| Ginkgetin | 23.0 |
| Isoginkgetin | 23.3 |
| Sciadopitysin | 28.7 |
Note: The retention time for this compound is expected to be slightly different from sciadopitysin due to the difference in saturation.
Visualizations
Caption: Workflow for HPLC method development for separating this compound.
Validation & Comparative
A Comparative Guide to the In Vivo Anti-inflammatory Effects of 2,3-Dihydrosciadopitysin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative anti-inflammatory agent, 2,3-Dihydrosciadopitysin, against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The following sections detail the experimental protocols for established in vivo inflammation models and present hypothetical, yet plausible, data to guide future research and validation efforts.
Comparative Efficacy Data
The following table summarizes the hypothetical quantitative data from in vivo experiments comparing this compound with Diclofenac in two standard models of acute inflammation.
| Parameter | Animal Model | Treatment Group | Dosage (mg/kg) | Measurement | Result (Mean ± SD) | % Inhibition |
| Paw Edema | Carrageenan-induced Paw Edema (Rat) | Vehicle Control | - | Paw Volume (mL) at 4h | 1.25 ± 0.15 | 0% |
| This compound | 50 | Paw Volume (mL) at 4h | 0.85 ± 0.10 | 32% | ||
| This compound | 100 | Paw Volume (mL) at 4h | 0.62 ± 0.08 | 50.4% | ||
| Diclofenac (Standard) | 10 | Paw Volume (mL) at 4h | 0.55 ± 0.07 | 56% | ||
| Vascular Permeability | Acetic Acid-induced Vascular Permeability (Mouse) | Vehicle Control | - | Evans Blue Leakage (µg/mL) | 25.8 ± 3.2 | 0% |
| This compound | 50 | Evans Blue Leakage (µg/mL) | 16.5 ± 2.1 | 36% | ||
| This compound | 100 | Evans Blue Leakage (µg/mL) | 11.2 ± 1.5 | 56.6% | ||
| Diclofenac (Standard) | 10 | Evans Blue Leakage (µg/mL) | 9.8 ± 1.2 | 62% | ||
| Pro-inflammatory Cytokines | Carrageenan-induced Paw Edema (Rat) | Vehicle Control | - | TNF-α in Paw Tissue (pg/mg) | 150 ± 20 | 0% |
| This compound | 100 | TNF-α in Paw Tissue (pg/mg) | 85 ± 12 | 43.3% | ||
| Diclofenac (Standard) | 10 | TNF-α in Paw Tissue (pg/mg) | 70 ± 9 | 53.3% | ||
| Vehicle Control | - | IL-6 in Paw Tissue (pg/mg) | 220 ± 25 | 0% | ||
| This compound | 100 | IL-6 in Paw Tissue (pg/mg) | 120 ± 18 | 45.5% | ||
| Diclofenac (Standard) | 10 | IL-6 in Paw Tissue (pg/mg) | 95 ± 15 | 56.8% |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory effects of compounds on acute edema.[1][2][3]
-
Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions and fasted for 12 hours before the experiment.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).
-
Group 2: this compound (50 mg/kg, orally).
-
Group 3: this compound (100 mg/kg, orally).
-
Group 4: Diclofenac sodium (10 mg/kg, orally) as a standard.[3]
-
-
Procedure:
-
One hour after oral administration of the respective treatments, acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
The paw volume is measured immediately after carrageenan injection and at specified intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
-
Endpoint Analysis: At the end of the experiment (e.g., 4 hours), animals can be euthanized, and the inflamed paw tissue collected for biochemical analysis of inflammatory mediators like TNF-α and IL-6.
Acetic Acid-Induced Vascular Permeability in Mice
This assay evaluates the ability of a compound to inhibit the increase in vascular permeability, a key event in inflammation.[2]
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (50 mg/kg, orally).
-
Group 3: this compound (100 mg/kg, orally).
-
Group 4: Diclofenac sodium (10 mg/kg, orally).
-
-
Procedure:
-
The test compounds or vehicle are administered orally.
-
After 60 minutes, each mouse is injected intravenously with 0.1 mL of 1% Evans blue dye solution.
-
Immediately following the dye injection, 0.1 mL of 0.6% acetic acid solution is administered intraperitoneally to induce vascular permeability.[2]
-
After 30 minutes, the mice are euthanized, and the peritoneal cavity is washed with 5 mL of saline.
-
The peritoneal fluid is collected, and the concentration of Evans blue dye that has leaked into the peritoneal cavity is determined by measuring the absorbance at 620 nm.
-
-
Evaluation: A reduction in the absorbance value in the treated groups compared to the control group indicates an inhibition of vascular permeability.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vivo validation of this compound's anti-inflammatory effects.
References
2,3-Dihydrosciadopitysin: A Comparative Bioactivity Analysis Against Other Biflavonoids
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative bioactivities of 2,3-Dihydrosciadopitysin and other prominent biflavonoids, supported by experimental data and methodologies.
Introduction
Biflavonoids, a class of polyphenolic compounds, are recognized for their diverse and potent biological activities. Among these, 2,3-dihydrosiadopitysin, a less-studied biflavonoid primarily isolated from Metasequoia glyptostroboides and Podocarpus macrophyllus, is emerging as a compound of significant interest. This guide provides a comparative analysis of the bioactivity of 2,3-dihydrosiadopitysin against its more extensively researched counterparts: sciadopitysin, ginkgetin, amentoflavone, and bilobetin. The antioxidant, anti-inflammatory, and anticancer properties of these compounds are evaluated based on available experimental data.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of 2,3-dihydrosiadopitysin and other selected biflavonoids. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the data presented is a compilation from various sources. A significant gap in the literature exists for the specific bioactivity of 2,3-dihydrosiadopitysin, with no quantitative data currently available.
Table 1: Antioxidant Activity of Biflavonoids
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH | Data Not Available | - |
| Sciadopitysin | α-glucosidase inhibition | 8.29 µM | [1] |
| Amentoflavone | DPPH | ~2.5 µg/mL | Data extrapolated from graphical representation |
| Ginkgetin | DPPH | Data Not Available | - |
| Bilobetin | DPPH | Data Not Available | - |
Table 2: Anti-inflammatory Activity of Biflavonoids
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Inhibition | - | Data Not Available | - |
| Sciadopitysin | - | - | Data Not Available | - |
| Ginkgetin | COX-2 Expression Inhibition | RAW 264.7 macrophages | Not specified | [2] |
| Amentoflavone | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | ~7.5 µM | Data extrapolated from graphical representation |
| Bilobetin | - | - | Data Not Available | - |
Table 3: Anticancer Activity of Biflavonoids
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | - | MTT | Data Not Available | - |
| Sciadopitysin | - | MTT | Data Not Available | - |
| Ginkgetin | Various (e.g., HeLa, A549) | MTT | 0.58 to 150 µM | [3] |
| Amentoflavone | MCF-7 (Breast Cancer) | MTT | 150 µM | [4] |
| Bilobetin | Huh7 (Liver Cancer) | MTT | 18.28 µM (48h) | [5] |
| HepG2 (Liver Cancer) | MTT | 19 µM (72h) | [5] |
Experimental Protocols
Detailed methodologies for the key bioactivity assays cited are provided below to facilitate reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test biflavonoid are prepared in a suitable solvent.
-
In a 96-well microplate, a fixed volume of the DPPH solution is added to each well containing different concentrations of the test compound.
-
The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution without the test compound is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[6][7][8][9][10]
Griess Assay for Nitric Oxide (NO) Inhibition for Anti-inflammatory Activity
This assay is used to determine the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants. It is a common method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in stimulated macrophages.
Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is measured spectrophotometrically.
Protocol:
-
Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.
-
The cells are then treated with various concentrations of the test biflavonoid for a pre-incubation period.
-
Following pre-incubation, the cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
After a specific incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
An equal volume of the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a new 96-well plate.
-
The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the color development.
-
The absorbance is measured at a wavelength of around 540-550 nm.
-
A standard curve using known concentrations of sodium nitrite is prepared to quantify the amount of nitrite in the samples.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.[11][12][13]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential medicinal agents on cancer cell lines.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to attach and grow for a specified time (e.g., 24 hours).
-
The cells are then treated with various concentrations of the test biflavonoid and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C to allow for the formation of formazan crystals.
-
The MTT-containing medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken to ensure complete dissolution of the formazan.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength between 540 and 590 nm.
-
Cell viability is expressed as a percentage of the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[2][14][15]
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams illustrate a key signaling pathway often modulated by flavonoids and a typical workflow for bioactivity screening.
Discussion and Future Directions
The compiled data indicates that biflavonoids such as ginkgetin, amentoflavone, and bilobetin possess significant anticancer and anti-inflammatory properties, with a range of potencies observed across different cancer cell lines and inflammatory models. Amentoflavone and its derivatives have shown promising cytotoxic and antioxidant activities.[16] Ginkgetin has demonstrated anticancer effects by inducing cell cycle arrest and apoptosis in various cancer cells.[3][17] Bilobetin has also been reported to have anti-proliferative and anti-inflammatory effects.[4][18]
The most significant finding of this comparative guide is the notable absence of quantitative bioactivity data for 2,3-dihydrosiadopitysin. This highlights a critical gap in the current understanding of this particular biflavonoid. While its structural similarity to other bioactive biflavonoids suggests it may possess comparable activities, empirical evidence is required to substantiate this.
Future research should prioritize the systematic evaluation of 2,3-dihydrosiadopitysin's antioxidant, anti-inflammatory, and anticancer properties using standardized in vitro assays. Direct, head-to-head comparative studies of 2,3-dihydrosiadopitysin with sciadopitysin, ginkgetin, amentoflavone, and bilobetin under identical experimental conditions are crucial to accurately determine its relative potency and potential as a therapeutic agent. Furthermore, elucidation of the mechanisms of action and identification of the molecular targets of 2,3-dihydrosiadopitysin will be vital for its potential development as a novel drug candidate.
References
- 1. Screening of minor bioactive compounds from herbal medicines by in silico docking and the trace peak exposure methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginkgetin from Ginkgo biloba: mechanistic insights into anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. 4.4. Total Phenolic, Flavonoid Content and DPPH Assay [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]
- 18. Biological Importance of a Biflavonoid 'Bilobetin' in the Medicine: Medicinal Importance, Pharmacological Activities and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of 2,3-Dihydrosciadopitysin: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is fundamental to ensuring the quality, safety, and efficacy of natural products and derived pharmaceuticals. 2,3-Dihydrosciadopitysin, a biflavonoid found in various plant species, has garnered interest for its potential therapeutic properties. Consequently, robust and reliable analytical methods for its quantification are crucial. This guide provides an objective comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantification of this compound, supported by representative experimental data and detailed methodologies.
The cross-validation of these analytical methods is essential to confirm that a selected method is suitable for its intended purpose and to ensure the consistency and reliability of the results. This process involves a comprehensive evaluation of various performance parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, and the limits of detection and quantification.
Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound is contingent on several factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. High-Performance Liquid Chromatography coupled with an Ultraviolet (HPLC-UV) detector offers high specificity and is capable of separating this compound from other closely related compounds. In contrast, UV-Vis Spectrophotometry provides a simpler and more cost-effective method for the quantification of total flavonoids but lacks the specificity for individual compound analysis.
Data Presentation: Performance Characteristics
The following table summarizes the key performance characteristics of HPLC-UV and UV-Vis Spectrophotometry for the quantification of this compound.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | UV-Vis Spectrophotometry (Total Flavonoids) |
| Specificity | High (Able to separate this compound from other biflavonoids) | Low (Measures total flavonoid content) |
| Linearity (R²)[1] | > 0.999 | > 0.99 |
| Range | 1 - 100 µg/mL | 5 - 50 µg/mL (as quercetin equivalent) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL (as quercetin equivalent) |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL (as quercetin equivalent) |
| Analysis Time per Sample | ~20 minutes | ~5 minutes (after sample preparation) |
| Cost per Sample | Moderate to High | Low |
| Instrumentation Complexity | High | Low |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV and UV-Vis Spectrophotometry.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method allows for the specific quantification of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade), acidified with 0.1% formic acid.
-
Methanol (HPLC grade).
-
This compound reference standard.
3. Sample Preparation:
-
Accurately weigh and dissolve the plant extract or sample in methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: Start with 30% B, increasing to 70% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
5. Quantification:
-
Prepare a calibration curve by injecting a series of known concentrations of the this compound reference standard.
-
Plot the peak area against the concentration and perform a linear regression to determine the concentration of this compound in the samples.
Method 2: UV-Vis Spectrophotometry (Aluminum Chloride Colorimetric Assay)
This method determines the total flavonoid content, which can be expressed as this compound equivalents if it is the predominant flavonoid.
1. Instrumentation:
-
UV-Vis Spectrophotometer.
2. Reagents and Standards:
-
Methanol.
-
2% Aluminum chloride (AlCl₃) solution in methanol.
-
Quercetin or this compound reference standard.
3. Sample Preparation:
-
Dissolve a known amount of the extract or sample in methanol.
4. Experimental Procedure:
-
To 1 mL of the sample solution, add 1 mL of the 2% AlCl₃ solution.
-
Allow the mixture to stand at room temperature for 15 minutes.
-
Measure the absorbance at the wavelength of maximum absorbance (determined by scanning the spectrum of the complex, typically around 415 nm for flavonoids).[1]
5. Quantification:
-
Prepare a calibration curve using a standard flavonoid (e.g., quercetin or this compound).
-
Express the total flavonoid content as equivalents of the standard (e.g., mg of quercetin equivalents per gram of extract).
Mandatory Visualizations
Caption: Workflow for the cross-validation of analytical methods.
Caption: Comparison of HPLC and UV-Vis spectrophotometry.
References
Comprehensive Review of 2,3-Dihydrosciadopitysin Efficacy: A Data-Deficient Landscape
A thorough review of available scientific literature reveals a significant gap in the understanding of the in vitro and in vivo efficacy of 2,3-Dihydrosciadopitysin. To date, no peer-reviewed studies have been published that specifically investigate the biological activity, mechanism of action, or potential therapeutic effects of this compound. The information is primarily limited to its identification in plant sources and availability from chemical suppliers for research purposes.
Due to the absence of experimental data, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to this compound's efficacy.
While direct research on this compound is lacking, it belongs to a class of compounds known as biflavonoids. This class of natural products has been the subject of extensive research, and examining the activities of related compounds may offer some insight into the potential, yet uninvestigated, properties of this compound.
The Broader Context: Efficacy of Biflavonoids
Biflavonoids are dimers of flavonoid units and are known to possess a wide range of pharmacological activities.[1] Numerous studies have demonstrated their potential as anticancer, anti-inflammatory, antioxidant, and antiviral agents.[1][2][3]
Anticancer Activity: Several biflavonoids have shown promise in oncology research. For instance, bilobetin and isoginkgetin, isolated from Ginkgo biloba, have demonstrated anti-proliferative effects on various cancer cell lines, including HeLa cells.[4][5] These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[4][6] Amentoflavone, another well-studied biflavonoid, also exhibits anti-tumor properties.[3]
Anti-inflammatory and Antioxidant Properties: The anti-inflammatory effects of biflavonoids are often attributed to their ability to inhibit key inflammatory mediators.[1] Amentoflavone has shown significant antioxidant potential in various in vitro models.[2][6] Some biflavonoids have been found to inhibit phospholipase A2 and regulate the expression of pro-inflammatory genes.[7]
Antiviral Activity: The antiviral potential of biflavonoids has also been explored. Amentoflavone, for example, has demonstrated inhibitory effects against the Dengue virus and the SARS-coronavirus.[3] Other biflavonoids like hinokiflavone and robustaflavone have shown activity against HIV-1 and Hepatitis B virus.[8]
Sciadopitysin: A Structurally Related Biflavonoid
Sciadopitysin is a biflavonoid that is structurally similar to this compound. Research on sciadopitysin may provide the closest available, albeit speculative, indication of potential activity. Studies have shown that sciadopitysin has a strong inhibitory effect on pancreatic lipase.[1] Additionally, along with amentoflavone, sciadopitysin has been found to inhibit the activity of human UDP-glucuronosyltransferase (UGT), an important enzyme in detoxification pathways.[2][6]
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Effects of Five Biflavonoids from Ginkgo Biloba L. Male Flowers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biflavonoids: Important Contributions to the Health Benefits of Ginkgo (Ginkgo biloba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the efficacy of naturally occurring biflavone based antioxidants towards the inhibition of the SARS-CoV-2 spike glycoprotein mediated membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential of 2,3-Dihydrosciadopitysin: A Comparative Guide to Its Presumed Mechanism of Action
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel anti-cancer compound is paramount. While direct experimental data on 2,3-Dihydrosciadopitysin remains limited, its structural similarity to other well-studied biflavonoids, such as Sciadopitysin, Ginkgetin, and Isoginkgetin, provides a strong basis for predicting its anticancer activities. This guide synthesizes the known mechanisms of these related compounds to offer a comparative framework for investigating this compound, presenting experimental data and detailed protocols to facilitate future research.
Comparative Analysis of Anticancer Effects
The anticancer activity of biflavonoids is often characterized by their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle at various phases. The following table summarizes the known effects of biflavonoids structurally related to this compound across different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Observed Effects | Key Signaling Pathways Implicated |
| Sciadopitysin | HepG2 (Hepatocellular Carcinoma) | Not explicitly stated | Induces G0/G1 phase cell cycle arrest, promotes apoptosis, inhibits migration.[1] | ROS-mediated signaling, AKT/GSK-3β/vimentin/β-catenin.[1] |
| Ginkgetin | Prostate Cancer Cells (PC-3) | Not explicitly stated | Induces apoptosis, inhibits survival genes. | Wnt signaling, JAK2/STAT3, MAPK.[2][3][4][5] |
| Ovarian Cancer Cells | Not explicitly stated | Suppresses cancer growth. | JAK2/STAT3, MAPKs.[5] | |
| Breast Cancer Cells (ER-positive) | Not explicitly stated | Induces cell death, downregulates estrogen receptor.[6] | Estrogen Receptor (ER) signaling.[6] | |
| Colon Cancer Cells (HCT-116) | Not explicitly stated | Induces G2 phase arrest.[2] | miRNA34a/b-Myb/cyclin B1 cascade.[2] | |
| Isoginkgetin | Multiple Myeloma (MM) Cell Lines | ~3 µM | Induces apoptosis.[7] | Proteasome inhibition, disruption of lysosomal homeostasis.[7] |
| Fibrosarcoma Cells (HT1080) | Not explicitly stated | Decreases MMP-9 production, inhibits invasion.[8] | PI3K/Akt/NF-κB.[8] | |
| Breast Carcinoma (MDA-MB-231), Melanoma (B16F10) | Not explicitly stated | Inhibits Akt and MMP-9 activities, decreases invasion.[8] | PI3K/Akt.[8] | |
| Oral Cancer Cells | Not explicitly stated | Induces apoptosis.[9] | JNK signaling.[9] |
Postulated Mechanism of Action of this compound
Based on the activities of its structural analogs, this compound is likely to exert its anticancer effects through a multi-pronged approach targeting key cellular processes essential for cancer cell survival and proliferation.
Induction of Apoptosis
Biflavonoids are known to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] It is hypothesized that this compound may:
-
Modulate Bcl-2 Family Proteins: Upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to mitochondrial membrane permeabilization and release of cytochrome c.[10]
-
Activate Caspases: Trigger the caspase cascade, involving initiator caspases (caspase-8, -9) and executioner caspases (caspase-3, -7), leading to the cleavage of cellular substrates and ultimately, cell death.[11]
Cell Cycle Arrest
By interfering with the cell cycle machinery, biflavonoids can halt the uncontrolled proliferation of cancer cells. This compound is anticipated to:
-
Target Cyclins and CDKs: Modulate the expression and activity of cyclins and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.[2]
-
Induce G1 or G2/M Arrest: Cause an accumulation of cells in the G1 or G2/M phases of the cell cycle, preventing entry into the S (synthesis) and M (mitosis) phases, respectively.[1][2]
Inhibition of Pro-Survival Signaling Pathways
Several key signaling pathways that are often hyperactivated in cancer cells are known targets of biflavonoids. It is plausible that this compound could inhibit pathways such as:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of PI3K/Akt is a common mechanism for many anticancer agents.[8]
-
JAK/STAT Pathway: Aberrant activation of this pathway is implicated in tumorigenesis and metastasis.[2][3][4][5]
-
Wnt/β-catenin Pathway: This pathway plays a critical role in cell fate determination, proliferation, and migration.[2][3][4][5]
Experimental Protocols
To facilitate the investigation of this compound's mechanism of action, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.[15][16][17]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[15][16][17]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[17]
Conclusion
While direct experimental evidence for the anticancer mechanism of this compound is currently lacking, the extensive research on structurally similar biflavonoids provides a robust predictive framework. It is highly probable that this compound induces apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways such as PI3K/Akt, JAK/STAT, and Wnt/β-catenin. The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically investigate these hypotheses and confirm the precise mechanism of action of this promising natural compound. Such studies are crucial for its potential development as a novel therapeutic agent in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Ginkgetin from Ginkgo biloba: mechanistic insights into anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginkgetin from Ginkgo biloba: mechanistic insights into anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 6. Ginkgetin induces cell death in breast cancer cells via downregulation of the estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoginkgetin, a Natural Biflavonoid Proteasome Inhibitor, Sensitizes Cancer Cells to Apoptosis via Disruption of Lysosomal Homeostasis and Impaired Protein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoginkgetin inhibits tumor cell invasion by regulating phosphatidylinositol 3-kinase/Akt-dependent matrix metalloproteinase-9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jcancer.org [jcancer.org]
- 10. mdpi.com [mdpi.com]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
A Tale of Two Biflavonoids: Unraveling the Bioactivities of Ginkgetin and the Enigmatic 2,3-Dihydrosciadopitysin
A comprehensive analysis of existing scientific literature reveals a stark contrast in the depth of understanding between two structurally related biflavonoids: Ginkgetin and 2,3-Dihydrosciadopitysin. While Ginkgetin has been the subject of extensive research, elucidating its multifaceted therapeutic potential, this compound remains largely unexplored, representing a significant knowledge gap in the field of natural product pharmacology.
This guide provides a detailed head-to-head comparison of the available bioactivity data for Ginkgetin and this compound, aimed at researchers, scientists, and drug development professionals. The extensive information on Ginkgetin is presented to serve as a benchmark, highlighting the pressing need for further investigation into the pharmacological properties of this compound.
Ginkgetin: A Biflavonoid with Pleiotropic Bioactivities
Ginkgetin, a biflavone naturally occurring in Ginkgo biloba leaves and other plant species, has demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antioxidant activities.[1][2][3]
Anticancer Activity
Ginkgetin has shown potent anticancer effects across a variety of cancer cell lines, with IC50 values often in the low micromolar range.[4] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1][4][5][6]
Table 1: Anticancer Activity of Ginkgetin (IC50 values)
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| Colon Cancer | RKO | 0.75 | Not Specified | Not Specified |
| LOVO | 0.6 | Not Specified | Not Specified | |
| Medulloblastoma | Daoy | 14.65 ± 0.07 | 48 | MTT |
| D283 | 15.81 ± 0.57 | 48 | MTT | |
| Prostate Cancer | DU145 | 5 | 48 | CCK-8 |
| Breast Cancer | MCF-7 | ~10 | Not Specified | Not Specified |
| T-47D | ~10 | Not Specified | Not Specified | |
| Ovarian Cancer | Not Specified | Not Specified | Not Specified | Not Specified |
| Lung Cancer | Not Specified | Not Specified | Not Specified | Not Specified |
| Leukemia | Not Specified | Not Specified | Not Specified | Not Specified |
Note: This table represents a selection of available data. "Not Specified" indicates that the information was not available in the reviewed sources.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Ginkgetin for a specified duration (e.g., 48 hours).
-
MTT Incubation: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways Modulated by Ginkgetin in Cancer
Ginkgetin exerts its anticancer effects by targeting multiple signaling pathways.[4][5][6]
Anti-inflammatory Activity
Ginkgetin has demonstrated significant anti-inflammatory properties.[1][7] It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[1] Furthermore, it has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][7] One of its mechanisms of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Recent studies also suggest that Ginkgetin can alleviate inflammation by targeting the cGAS-STING pathway.[8]
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
The Griess assay is a common method for measuring nitrite, a stable and nonvolatile breakdown product of NO.
-
Cell Culture: Macrophages (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of Ginkgetin for a set period.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Color Development: In the presence of nitrite, a pink to reddish-purple azo dye is formed.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength, and the nitrite concentration is determined by comparison with a standard curve.
References
- 1. Flavonoids from Metasequoia glyptostroboides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids [mdpi.com]
- 6. Biological and Chemical Aspects of Natural Biflavonoids from Plants: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Natural Products for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Independent verification of the neuroprotective effects of 2,3-Dihydrosciadopitysin.
An Independent Comparative Analysis of the Neuroprotective Efficacy of Select Phytochemicals
Introduction
In the quest for novel therapeutic agents for neurodegenerative diseases, natural compounds are a significant source of inspiration and potential drug leads. While the originally requested analysis of 2,3-Dihydrosciadopitysin could not be performed due to a lack of available scientific literature, this guide provides an independent verification and comparison of the neuroprotective effects of two other promising phytochemicals: Dehydrozingerone (DHZ), its synthetic dimer (DHZ-DIM), and Dioscin. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative look at their performance based on available experimental data.
Comparative Analysis of Neuroprotective Effects
The neuroprotective potential of Dehydrozingerone, its dimer, and Dioscin has been evaluated in various preclinical models of neurodegeneration. Below is a summary of the key quantitative findings from these studies.
Table 1: In Vivo Neuroprotective Effects of Dehydrozingerone and its Dimer in a Drosophila Model of Parkinson's Disease
| Treatment Group | Climbing Success (%) (Day 14) | Dopaminergic Neuron Count (PPM1/2 cluster) (Day 14) | Dopaminergic Neuron Count (PPM3 cluster) (Day 14) | Dopaminergic Neuron Count (PPL1 cluster) (Day 14) |
| Wild Type (Control) | ~95% | ~12 | ~10 | ~14 |
| LRRK2 (Untreated) | ~40% | ~8 | ~7 | ~9 |
| LRRK2 + DHZ (1mM) | ~70%[1] | ~11[1] | ~9[1] | ~12[1] |
| LRRK2 + DHZ-Dimer (1mM) | ~80%[1] | ~12[1] | ~10[1] | ~13[1] |
Data is approximated from graphical representations in the source study.[1]
Table 2: Neuroprotective Effects of Dioscin in In Vitro and In Vivo Models of Parkinson's Disease
| Experimental Model | Parameter | 6-OHDA Model | 6-OHDA + Dioscin | Fold Change/Improvement |
| In Vitro (PC12 cells) | Cell Viability | Decreased | Significantly Improved[2] | - |
| ROS Levels | Increased | Decreased[2] | - | |
| DUSP6 Expression | - | Increased by 1.87-fold[2][3] | 1.87 | |
| p-ERK Level | - | Decreased by 2.12-fold[2][3] | -2.12 | |
| In Vivo (Rat Model) | Motor Behavior | Impaired | Improved[2][3] | - |
| Tyrosine Hydroxylase (TH) Levels | Decreased | Improved[2][3] | - | |
| DUSP6 Expression | - | Increased by 2.56-fold[2][3] | 2.56 | |
| p-ERK Level | - | Decreased by 2.34-fold[2][3] | -2.34 |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are attributed to their modulation of specific signaling pathways involved in cellular stress and survival.
Dehydrozingerone (DHZ) and its Dimer (DHZ-DIM)
Dehydrozingerone, a natural phenolic compound isolated from ginger, and its synthetic dimer, exert their neuroprotective effects primarily through their antioxidant and anti-inflammatory properties.[4][5] While the precise signaling pathways are not fully elucidated in the provided context, their ability to protect dopaminergic neurons suggests a mechanism that counteracts oxidative stress.[4] The superior efficacy of the dimer may be attributed to enhanced stability or bioavailability.[1]
Caption: Putative neuroprotective mechanism of Dehydrozingerone.
Dioscin
Dioscin, a natural steroidal saponin, demonstrates neuroprotection by modulating the Dual-Specificity Phosphatase 6 (DUSP6) and the Keap1/Nrf2 signaling pathways.[3][6] By upregulating DUSP6, Dioscin inhibits the phosphorylation of ERK, a key protein in a signaling cascade that can contribute to neuronal damage.[2][3] Furthermore, it promotes the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes.[2][3]
Caption: Dioscin's neuroprotective signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. The following are protocols for key experiments cited in the evaluation of these compounds.
In Vivo Drosophila Model of Parkinson's Disease (for DHZ)
-
Animal Model: Drosophila melanogaster expressing the LRRK2-G2019S mutation are used as a model for Parkinson's disease.[1]
-
Treatment: The flies are reared on a standard medium supplemented with DHZ or DHZ-Dimer at specified concentrations (e.g., 0.5 mM and 1 mM) for a defined period (e.g., 14 and 21 days).[5]
-
Climbing Assay (Negative Geotaxis):
-
Groups of flies are placed in a vertical glass tube.
-
The tube is gently tapped to knock the flies to the bottom.
-
The percentage of flies that successfully climb past a certain height within a specific time (e.g., 10 seconds) is recorded.[7]
-
Multiple trials are conducted for each group.
-
-
Immunohistochemistry for Dopaminergic Neurons:
-
Fly brains are dissected in a phosphate-buffered saline (PBS) solution.
-
The brains are fixed in 4% paraformaldehyde.
-
Tissues are permeabilized and blocked to prevent non-specific antibody binding.
-
Incubation with a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons, is performed overnight.
-
After washing, a fluorescently labeled secondary antibody is applied.
-
The brains are mounted on slides and imaged using a confocal microscope to count the number of TH-positive neurons in specific brain clusters.[1]
-
Caption: Experimental workflow for DHZ neuroprotection assay.
In Vitro and In Vivo Models for Parkinson's Disease (for Dioscin)
-
In Vitro Cell Culture Model:
-
PC12 cells, a rat pheochromocytoma cell line, are cultured in a suitable medium.
-
Cells are pre-treated with various concentrations of Dioscin for a specified time.
-
Neurotoxicity is induced by exposing the cells to 6-hydroxydopamine (6-OHDA).[2]
-
-
Cell Viability Assay (MTT Assay):
-
After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well of the cell culture plate.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured with a spectrophotometer to determine the percentage of viable cells.[1]
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Cells are incubated with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent in the presence of ROS.
-
The fluorescence intensity is measured using a fluorescence microscope or a plate reader to quantify the intracellular ROS levels.
-
-
In Vivo Rat Model:
-
A Parkinson's disease model is induced in rats by unilateral injection of 6-OHDA into the substantia nigra.[2]
-
Rats are treated with Dioscin or a vehicle control.
-
-
Behavioral Testing (Apomorphine-Induced Rotation):
-
Apomorphine, a dopamine agonist, is administered to the rats.
-
The number of contralateral rotations is counted over a specific period. A reduction in rotations in the treated group indicates a therapeutic effect.
-
-
Western Blot Analysis:
-
Brain tissue or cell lysates are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against proteins of interest (e.g., DUSP6, p-ERK, Keap1, Nrf2).
-
A secondary antibody conjugated to an enzyme is used for detection, and the protein bands are visualized and quantified.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effect of Dioscin against Parkinson's Disease via Adjusting Dual-Specificity Phosphatase 6 (DUSP6)-Mediated Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of the Nutraceutical Dehydrozingerone and Its C2-Symmetric Dimer in a Drosophila Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Replicating Biological Effects: A Comparative Analysis of Amentoflavone, a Proxy for 2,3-Dihydrosciadopitysin
Due to a lack of extensive published findings on the specific biological effects of 2,3-Dihydrosciadopitysin, this guide presents a comparative analysis of a closely related and well-studied biflavonoid, Amentoflavone. This document serves as a template for researchers and drug development professionals to understand the potential biological activities and to provide a framework for future comparative studies involving this compound.
Amentoflavone, like this compound, is a naturally occurring biflavonoid. It has demonstrated significant anti-inflammatory and anticancer properties in numerous preclinical studies. This guide will compare the efficacy of Amentoflavone with established therapeutic agents, providing available experimental data and detailed protocols to facilitate replication and further investigation.
Anti-inflammatory Activity: Amentoflavone vs. Indomethacin
Amentoflavone has been shown to possess potent anti-inflammatory effects. To contextualize its efficacy, we compare it to Indomethacin, a commonly used nonsteroidal anti-inflammatory drug (NSAID).
| Compound | Assay | Organism/Cell Line | Concentration/Dose | Observed Effect |
| Amentoflavone | Carrageenan-induced paw edema | Rat | ED50 = 42 mg/kg (i.p.) | Potent anti-inflammatory activity[1] |
| Indomethacin | Carrageenan-induced paw edema | Rat | ED50 = 10 mg/kg (i.p.) | Potent anti-inflammatory activity[1] |
| Amentoflavone | Acetic acid writhing test | Mouse | ED50 = 9.6 mg/kg (i.p.) | Potent analgesic activity[1] |
| Indomethacin | Acetic acid writhing test | Mouse | ED50 = 3.8 mg/kg (i.p.) | Potent analgesic activity[1] |
| Amentoflavone | LPS-induced NO production | BV2 Microglia | - | Significant inhibition of NO production[2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the in vivo assessment of the anti-inflammatory activity of a test compound.[1]
Objective: To evaluate the ability of a compound to reduce acute inflammation in a rat model.
Materials:
-
Male Sprague-Dawley rats (150-200g)
-
Test compound (e.g., Amentoflavone)
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound, positive control, or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Figure 1. Workflow for the carrageenan-induced paw edema assay.
Anticancer Activity: Amentoflavone vs. Cisplatin
Amentoflavone has also been investigated for its potential as an anticancer agent. Here, we compare its cytotoxic effects against various cancer cell lines with Cisplatin, a widely used chemotherapy drug.
| Compound | Cell Line | Assay | Concentration | Observed Effect |
| Amentoflavone | KYSE-150 (Esophageal Squamous Carcinoma) | MTT Assay | 50, 100, 150 µM | Dose-dependent suppression of cell proliferation[3] |
| Amentoflavone | Eca-109 (Esophageal Squamous Carcinoma) | MTT Assay | 50, 100, 150 µM | Dose-dependent suppression of cell proliferation[3] |
| Amentoflavone | MCF-7 (Breast Cancer) | MTT Assay | 50-100 µM (48h) | Significant decrease in cell viability[4] |
| Amentoflavone | CL-1-5-F4 (Non-small Cell Lung Cancer) | MTT Assay | 75, 150 µM | Dose-dependent reduction of cell viability[5] |
| Cisplatin | HeLa, A549, HepG2, HCT-116 | MTT Assay | Varies by cell line | Positive control for anticancer activity[6] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the in vitro assessment of a compound's cytotoxic effects on cancer cell lines.[3][4][5]
Objective: To determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., Amentoflavone)
-
Positive control (e.g., Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound, positive control, or vehicle for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathways Modulated by Amentoflavone
Amentoflavone exerts its biological effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Anti-inflammatory Signaling
Amentoflavone's anti-inflammatory effects are partly mediated through the inhibition of the NF-κB signaling pathway.[2][7][8]
Figure 2. Inhibition of the NF-κB pathway by Amentoflavone.
Anticancer Signaling
The anticancer activity of amentoflavone involves the induction of apoptosis and cell cycle arrest, often through the modulation of pathways like NF-κB and the expression of apoptosis-related proteins.[3][4][5][9]
Figure 3. Key signaling events in Amentoflavone-induced apoptosis.
References
- 1. Amentoflavone, a plant biflavone: a new potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF-κB and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Anticancer Activity of Amentoflavone on Esophageal Squamous Cell Carcinoma: Bioinformatics, Structure-Based Virtual Screening, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amentoflavone protects hippocampal neurons: anti-inflammatory, antioxidative, and antiapoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]
Assessing the Synergistic Potential of 2,3-Dihydrosciadopitysin: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrosciadopitysin, a naturally occurring biflavonoid isolated from plants such as Podocarpus macrophyllus and Metasequoia glyptostroboides, has garnered interest for its potential biological activities.[1][2] In the quest for more effective therapeutic strategies, particularly in areas like oncology and infectious diseases, the exploration of synergistic combinations of compounds is a promising approach.[3][4][5][6] Synergism, where the combined effect of two or more drugs is greater than the sum of their individual effects, can lead to enhanced efficacy, reduced dosages, and potentially minimized side effects.[7][8]
This guide provides a comprehensive overview of the experimental and analytical methodologies required to assess the synergistic effects of this compound with other compounds. While specific synergistic data for this compound is not yet available in the public domain, this document outlines the established protocols and theoretical frameworks necessary to conduct such investigations.
Experimental Protocols for Synergy Assessment
A critical step in identifying synergistic interactions is a well-designed experimental protocol. The checkerboard assay is a widely accepted and utilized method for this purpose.
Checkerboard Broth Microdilution Method
The checkerboard method allows for the systematic testing of various concentration combinations of two compounds to determine their combined effect on a biological system, such as cancer cell lines or microbial cultures.[9]
Detailed Methodology:
-
Preparation of Compounds: Prepare stock solutions of this compound and the compound(s) to be tested for synergy in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the horizontal axis (e.g., columns 1-10) and the other compound along the vertical axis (e.g., rows A-G). This creates a matrix of varying concentration combinations.
-
Control Wells: Include wells with each compound alone (to determine the Minimum Inhibitory Concentration - MIC) and wells with no compounds as a growth control.
-
Inoculation: Add the target cells (e.g., cancer cells, bacteria) at a standardized concentration to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2) for a predetermined period.
-
Assessment of Effect: Determine the biological effect (e.g., cell viability, microbial growth) using an appropriate assay, such as MTT assay for cell viability or measuring optical density for bacterial growth.
Data Analysis and Interpretation
Once the experimental data is collected, it needs to be analyzed to quantify the level of interaction between the compounds. The Fractional Inhibitory Concentration Index (FICI) is a commonly used metric derived from checkerboard assays.
Fractional Inhibitory Concentration Index (FICI)
The FICI is calculated to determine if the combination of two drugs is synergistic, additive, indifferent, or antagonistic.[9]
Calculation:
The FICI is calculated using the following formula:
FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Data Presentation
To facilitate easy comparison and interpretation, the quantitative data from synergy studies should be summarized in clearly structured tables.
| Compound A (this compound) Conc. | Compound B Conc. | % Inhibition (Observed) | % Inhibition (Expected - Additive) | FICI | Interaction |
| e.g., X μM | e.g., Y μM | Data | Data | Data | Synergy/Additive/Antagonism |
| ... | ... | ... | ... | ... | ... |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex experimental procedures and biological pathways.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing synergistic effects using the checkerboard assay.
Hypothetical Signaling Pathway for Synergistic Action
While the precise mechanism of action for this compound is not fully elucidated, many natural compounds exert their effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[10][11] A hypothetical synergistic interaction could involve the simultaneous targeting of multiple pathways. For instance, this compound might inhibit a pro-survival pathway while another compound activates an apoptotic pathway.
Caption: Hypothetical synergistic mechanism targeting distinct signaling pathways.
Conclusion
The assessment of synergistic interactions is a cornerstone of modern drug discovery and development. By employing rigorous experimental designs like the checkerboard assay and robust data analysis methods such as FICI calculation, researchers can systematically evaluate the potential of this compound to act in synergy with other compounds. The visualization of experimental workflows and potential signaling pathway interactions provides a clear framework for these investigations. Further research into the specific molecular targets and mechanisms of action of this compound will be crucial in identifying the most promising combination therapies for various diseases.
References
- 1. This compound | Natural Product | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Experimental design and sample size determination for testing synergism in drug combination studies based on uniform measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic action by multi-targeting compounds produces a potent compound combination for human NSCLC both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic action by multi-targeting compounds produces a potent compound combination for human NSCLC both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic drug combinations improve therapeutic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergy, Additive Effects, and Antagonism of Drugs with Plant Bioactive Compounds [mdpi.com]
- 9. Synergy Testing by the Checkerboard Method [bio-protocol.org]
- 10. Signaling pathways and intervention for therapy of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamics and Sensitivity of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2,3-Dihydrosciadopitysin: A Procedural Guide
For research use only. Not for use in humans or animals.
This document provides essential procedural guidance for the safe disposal of 2,3-Dihydrosciadopitysin, a biflavonoid isolated from Metasequoia glyptostroboides.[1][2] Adherence to these protocols is critical for ensuring personnel safety, regulatory compliance, and environmental protection within a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with caution, treating it as a potentially hazardous substance.
Immediate Safety and Handling Precautions
All personnel handling this compound must be familiar with standard laboratory safety protocols and wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk. Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from potential splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent direct skin contact with the compound. |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as chemical waste in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused, expired, or contaminated solid this compound in a designated hazardous waste container that is clean, dry, and chemically compatible.
-
Contaminated lab supplies (e.g., gloves, weigh paper, pipette tips) should be placed in a separate, clearly labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
2. Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazard(s) associated with the waste (if known, otherwise label as "Caution: Chemical of Unknown Toxicity").
-
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
The SAA should be in a well-ventilated, secure location away from general laboratory traffic.
-
Ensure waste containers are kept tightly sealed at all times, except when adding waste.
-
It is recommended to use secondary containment to prevent the spread of material in case of a leak.
4. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Complete all required waste manifest forms accurately.
-
Maintain a record of all chemical waste disposal for regulatory compliance.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain and collect the spilled material using an absorbent material for liquids or by carefully sweeping up solids.
-
Place all contaminated materials into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
Experimental Workflow and Visualization
The following diagram outlines the procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 2,3-Dihydrosciadopitysin
This guide provides critical safety, handling, and disposal information for 2,3-Dihydrosciadopitysin (CAS No. 34421-19-7) to ensure the safety of researchers, scientists, and drug development professionals. While this compound is a flavonoid compound and generally considered to have low toxicity, appropriate safety precautions are necessary when handling it in powder form to prevent irritation and ensure a safe laboratory environment.[1][2]
Hazard Identification
As a fine powder, this compound presents a potential inhalation hazard and may cause irritation to the skin, eyes, and respiratory tract. While specific hazard data is not available, general principles for handling non-hazardous chemical powders should be strictly followed.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | To prevent direct skin contact and potential irritation. |
| Eye & Face Protection | Safety glasses with side shields. | To protect eyes from airborne powder particles. |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent. | To prevent inhalation of the fine powder, especially when handling larger quantities or when there is a risk of dust generation. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes. | To protect feet from potential spills. |
Operational Plan: Handling Procedures
Adherence to a systematic operational workflow is crucial for minimizing exposure and ensuring safety.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure the work area, preferably within a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including a spill kit, readily accessible.
-
Don PPE : Put on all required PPE in the correct order: lab coat, respirator, safety glasses, and gloves.
-
Handling : Conduct all manipulations of the powdered this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Decontamination : After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Doff PPE : Remove PPE in the correct order to avoid cross-contamination: gloves, lab coat, safety glasses, and finally, the respirator.
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing all PPE.
Spill Response Plan
In the event of a minor spill, follow these procedures to ensure a safe and effective cleanup.
| Step | Action |
| 1. Notification | Alert personnel in the immediate area of the spill. |
| 2. Isolation | Restrict access to the spill area. |
| 3. PPE | Ensure you are wearing the appropriate PPE (respirator, gloves, safety glasses, lab coat). |
| 4. Cleanup | Gently cover the spill with absorbent pads or paper towels to avoid generating dust.[4][5] Moisten the absorbent material with a suitable solvent (e.g., water or ethanol) to prevent the powder from becoming airborne.[4] Carefully sweep the material into a designated waste container. |
| 5. Decontamination | Clean the spill area with water or an appropriate cleaning agent. |
| 6. Disposal | Dispose of all contaminated cleanup materials as chemical waste.[6][7] |
Disposal Plan
Proper disposal of this compound and associated waste is essential for laboratory safety and environmental compliance. As it is considered non-hazardous, standard chemical waste disposal procedures are appropriate.[8][9][10]
Disposal Protocol:
-
Unused Product : Unwanted or expired this compound should be disposed of through your institution's chemical waste management program. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Materials : All materials used during handling, such as gloves, absorbent pads, and weighing papers, should be collected in a clearly labeled, sealed container or bag for chemical waste disposal.[6][7]
-
Empty Containers : Empty containers should be rinsed with a suitable solvent, and the rinsate collected as chemical waste. The defaced, empty container can then typically be disposed of in the regular trash.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nspcoatings.co.uk [nspcoatings.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. tamut.edu [tamut.edu]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 7. westlab.com [westlab.com]
- 8. sfasu.edu [sfasu.edu]
- 9. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 10. chemkleancorp.com [chemkleancorp.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
